Bis(4-methylpiperazin-1-yl)methanone
Description
Properties
IUPAC Name |
bis(4-methylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N4O/c1-12-3-7-14(8-4-12)11(16)15-9-5-13(2)6-10-15/h3-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDSZAPBISRHOMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)N2CCN(CC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10333654 | |
| Record name | bis(4-methylpiperazin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10333654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4180-30-7 | |
| Record name | bis(4-methylpiperazin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10333654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Bis(4-methylpiperazin-1-yl)methanone IUPAC name and structure
[1][2]
Executive Summary
Bis(4-methylpiperazin-1-yl)methanone (CAS: 4180-30-7) is a symmetrical urea derivative featuring two N-methylpiperazine moieties linked via a central carbonyl group.[1] Primarily recognized in pharmaceutical development as a critical process impurity and degradation product of the sedative-hypnotic drugs Zopiclone and Eszopiclone , this compound also serves as a specialized reagent in proteomic research and organic synthesis.[1]
This guide provides a comprehensive technical analysis of its structural identity, physicochemical properties, synthesis protocols, and role in drug quality control (QC).[1]
Chemical Identity & Structural Analysis[3][4]
Nomenclature and Identifiers
The IUPAC name is derived from the central functional group (methanone/ketone or urea) and the symmetrical substituents.
| Identifier | Value |
| IUPAC Name | Bis(4-methylpiperazin-1-yl)methanone |
| Alternative Names | 1,1'-Carbonylbis(4-methylpiperazine); 1,1'-Carbonylbis[4-methylpiperazine]; Di(4-methylpiperazin-1-yl)ketone |
| CAS Number | 4180-30-7 |
| Molecular Formula | C₁₁H₂₂N₄O |
| Molecular Weight | 226.32 g/mol |
| SMILES | CN1CCN(CC1)C(=O)N2CCN(C)CC2 |
| InChI Key | JDSZAPBISRHOMR-UHFFFAOYSA-N |
Structural Topology
The molecule exhibits C₂ symmetry (in its time-averaged conformation), consisting of a central urea carbonyl (
Key Structural Features:
-
Urea Linkage: The central carbonyl provides polar character and hydrogen bond acceptance capability.
-
Piperazine Chairs: The rings typically adopt a chair conformation to minimize steric strain.
-
Basicity: The distal tertiary amines (
) remain basic, allowing the formation of salts (e.g., hydrochlorides), which significantly alters solubility.[1]
Structural Visualization
The following diagram illustrates the connectivity and symmetry of the molecule.
Figure 1: Structural connectivity showing the central carbonyl core linking two symmetrical N-methylpiperazine wings.
Physicochemical Properties[2][3][6][7][8]
| Property | Description/Value |
| Physical State | Crystalline Solid (at STP) |
| Melting Point | ~105–118 °C (Range varies by polymorph/purity) |
| Solubility | Highly soluble in water, methanol, ethanol, and chloroform.[1] Slightly soluble in non-polar solvents (hexane). |
| pKa | ~8.5 (Estimated for distal N4 nitrogens) |
| Stability | Stable under normal conditions. Hygroscopic. Sensitive to strong oxidizers.[2] |
| Storage | Refrigerator (2–8°C), inert atmosphere recommended.[1] |
Synthesis & Production Protocols
Synthesis is achieved by coupling N-methylpiperazine with a carbonyl source. While industrial routes often use phosgene, laboratory and green chemistry approaches utilize 1,1'-Carbonyldiimidazole (CDI) or Triphosgene to avoid handling gaseous toxic agents.[1]
Protocol A: CDI-Mediated Coupling (Green Route)
This method is preferred for safety and ease of purification.
Reagents:
-
1-Methylpiperazine (2.2 equivalents)
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)
Step-by-Step Methodology:
-
Activation: Dissolve CDI (10 mmol) in anhydrous DCM (20 mL) under nitrogen atmosphere.
-
Addition: Add 1-methylpiperazine (22 mmol) dropwise to the CDI solution at 0°C.
-
Mechanistic Note: The first equivalent forms the intermediate carbamoyl imidazole; the second equivalent displaces the imidazole to form the urea.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Evolution of imidazole byproduct occurs.[4]
-
Work-up: Wash the organic layer with water (3x) to remove the water-soluble imidazole byproduct and excess piperazine.
-
Drying: Dry the organic phase over anhydrous
, filter, and concentrate in vacuo. -
Purification: Recrystallize from ethyl acetate/hexane if necessary.
Protocol B: Triphosgene Route (Scale-Up)
Reagents: Triphosgene (0.34 eq), 1-Methylpiperazine (2.0 eq), Triethylamine (2.2 eq), DCM.[1]
-
Process: Triphosgene is dissolved in DCM and cooled to 0°C. A solution of 1-methylpiperazine and triethylamine is added slowly. The reaction is exothermic.
Synthesis Workflow Diagram
Figure 2: Convergent synthesis pathway via nucleophilic acyl substitution.
Analytical Characterization
To validate the identity of Bis(4-methylpiperazin-1-yl)methanone, the following spectral data is expected based on its symmetry.
Nuclear Magnetic Resonance (NMR)
Due to the
-
¹H NMR (CDCl₃, 400 MHz):
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ ~163.0 ppm: Urea Carbonyl (
). -
δ ~54.8 ppm: Piperazine carbons near
. -
δ ~46.2 ppm:
carbon. -
δ ~44.0 ppm: Piperazine carbons near Urea.[1]
-
Mass Spectrometry (MS)
-
Ionization Mode: ESI (+)
-
Molecular Ion:
m/z. -
Fragmentation: Loss of a methylpiperazine radical may be observed.
Applications in Drug Development
Impurity Profiling (Zopiclone/Eszopiclone)
Bis(4-methylpiperazin-1-yl)methanone is a known impurity in the synthesis and degradation of Zopiclone (and its active enantiomer, Eszopiclone).[1]
-
Origin: It arises from the dimerization of the N-methylpiperazine side chain or the degradation of the piperazine-1-carboxylate moiety under stress conditions (hydrolysis followed by recombination).
-
Regulatory Status: It must be monitored in API (Active Pharmaceutical Ingredient) batches. Reference standards (CAS 4180-30-7) are used to quantify this impurity via HPLC to ensure it remains below ICH thresholds (typically <0.15%).
Reagent in Proteomics
The compound serves as a stable urea scaffold for developing cross-linking agents or as a fragment in fragment-based drug discovery (FBDD) targeting GPCRs where piperazine moieties are privileged structures.
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Signal Word: WARNING .
-
H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
PPE: Wear nitrile gloves, safety goggles, and work in a fume hood to avoid inhalation of dust.[1]
-
First Aid: In case of contact, rinse thoroughly with water for 15 minutes.[1][5][6]
References
-
Pharmaffiliates . Bis(4-methylpiperazin-1-yl)methanone Reference Standard. Retrieved from
-
Santa Cruz Biotechnology . (4-Methylpiperazin-1-yl)piperidin-4-yl-methanone Product Data. Retrieved from
-
National Institutes of Health (NIH) . PubChem Compound Summary: Piperazine Derivatives. Retrieved from
-
Organic Syntheses . 1,1'-Carbonyldiimidazole Preparation and Usage. Org. Synth. 1968, 48,[1] 44. Retrieved from
-
Google Patents . Process for the preparation of Zopiclone (US20080015197A1). Retrieved from
Physical and chemical properties of Bis(4-methylpiperazin-1-yl)methanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(4-methylpiperazin-1-yl)methanone, a symmetrical urea derivative incorporating two 4-methylpiperazine moieties, represents a core structural motif with significant potential in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its physical and chemical properties, a proposed synthetic route, and detailed analytical methodologies. By synthesizing available data on related structures and established chemical principles, this document serves as a foundational resource for researchers engaged in the study and application of this and similar piperazine-based compounds. The causality behind experimental choices and the inherent logic of the described protocols are emphasized to ensure scientific integrity and practical utility.
Introduction
Piperazine and its derivatives are ubiquitous scaffolds in modern drug discovery, contributing to the pharmacological activity of a wide array of therapeutic agents.[1] The unique conformational and electronic properties of the piperazine ring allow it to serve as a versatile linker and a key pharmacophoric element. Bis(4-methylpiperazin-1-yl)methanone (CAS No: 4180-30-7), with its central carbonyl bridge connecting two N-methylated piperazine rings, presents an intriguing molecule for further investigation. Its structure suggests potential applications as a bidentate ligand in coordination chemistry, a building block for more complex molecules, or a lead compound in drug development programs. This guide aims to consolidate the known information and provide expert insights into the characterization and handling of this compound.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. While extensive experimental data for Bis(4-methylpiperazin-1-yl)methanone is not widely available in the public domain, the following table summarizes its known attributes and predicted properties based on the analysis of structurally related compounds.
| Property | Value | Source/Rationale |
| IUPAC Name | Bis(4-methylpiperazin-1-yl)methanone | |
| Synonyms | Piperazine, 1,1'-carbonylbis[4-methyl- | [2] |
| CAS Number | 4180-30-7 | [2][3] |
| Molecular Formula | C₁₁H₂₂N₄O | [2][3] |
| Molecular Weight | 226.32 g/mol | [2][3] |
| Physical Form | Solid | [3] |
| Melting Point | Not available. Predicted to be a crystalline solid with a defined melting point, similar to other solid piperazine derivatives. | |
| Boiling Point | Not available. High boiling point expected due to its molecular weight and polar nature. | |
| Solubility | Not available. Predicted to have good solubility in polar organic solvents such as methanol, ethanol, and DMSO. Limited solubility in non-polar solvents and water is expected. | |
| Storage | 2-8°C Refrigerator | [2] |
Expert Insight: The presence of two tertiary amine functionalities and a central urea-like carbonyl group suggests that this molecule will exhibit moderate polarity. Its solubility will be a critical parameter for any solution-based studies, and it is recommended to perform initial solubility screenings in a range of common laboratory solvents.
Chemical Properties and Reactivity
The chemical behavior of Bis(4-methylpiperazin-1-yl)methanone is dictated by the reactivity of the N-acylpiperazine moieties.
3.1. Stability:
The compound is expected to be relatively stable under standard laboratory conditions. However, the amide-like linkages are susceptible to hydrolysis under strong acidic or basic conditions, which would lead to the cleavage of the carbonyl-piperazine bonds to yield 1-methylpiperazine and carbon dioxide (or carbonate salts). Thermal stability is also a consideration, and high temperatures may lead to decomposition.[4]
3.2. Reactivity:
The lone pairs of electrons on the nitrogen atoms of the piperazine rings can participate in coordination with metal ions, suggesting its potential as a ligand in inorganic chemistry. The carbonyl group can undergo reactions typical of amides, although its reactivity will be influenced by the electronic effects of the two piperazine rings.
Proposed Hydrolysis Mechanism
The following diagram illustrates the proposed acid-catalyzed hydrolysis of Bis(4-methylpiperazin-1-yl)methanone.
Caption: Proposed mechanism of acid-catalyzed hydrolysis.
Synthesis
Proposed Synthetic Protocol via Carbonyldiimidazole
This protocol is based on well-established methods for the synthesis of ureas from amines and CDI.
Reaction: 2 (1-Methylpiperazine) + 1,1'-Carbonyldiimidazole (CDI) → Bis(4-methylpiperazin-1-yl)methanone + 2 Imidazole
Materials:
-
1-Methylpiperazine (2.2 equivalents)
-
1,1'-Carbonyldiimidazole (CDI) (1.0 equivalent)
-
Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add CDI (1.0 eq) and the anhydrous solvent.
-
Addition of 1-Methylpiperazine: Dissolve 1-methylpiperazine (2.2 eq) in the anhydrous solvent and add it dropwise to the CDI solution at room temperature under a nitrogen atmosphere.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of the starting materials and the formation of the product.
-
Workup: Once the reaction is complete, remove the solvent under reduced pressure. The crude product will be a mixture of the desired compound and imidazole.
-
Purification: The imidazole byproduct can be removed by washing the crude product with water. The desired product, being less water-soluble, can then be extracted with an organic solvent like ethyl acetate. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated to yield the purified Bis(4-methylpiperazin-1-yl)methanone. Further purification can be achieved by recrystallization or column chromatography if necessary.
Synthetic Workflow Diagram
Caption: Proposed workflow for the synthesis of Bis(4-methylpiperazin-1-yl)methanone.
Spectral Characterization (Predicted)
While experimental spectra are not available in the cited literature, the expected spectral features can be predicted based on the molecular structure.
5.1. ¹H NMR Spectroscopy:
-
-CH₃ protons: A sharp singlet is expected for the methyl protons, likely in the range of 2.2-2.5 ppm.
-
Piperazine ring protons: Two sets of multiplets are anticipated for the methylene protons of the piperazine rings. The protons on the carbons adjacent to the nitrogen attached to the carbonyl group will likely appear at a different chemical shift than the protons on the carbons adjacent to the nitrogen with the methyl group. These are expected in the range of 2.3-3.7 ppm.
5.2. ¹³C NMR Spectroscopy:
-
-CH₃ carbon: A signal for the methyl carbon is expected around 46 ppm.
-
Piperazine ring carbons: Signals for the methylene carbons of the piperazine rings are expected in the range of 45-55 ppm.
-
Carbonyl carbon: A characteristic signal for the urea-like carbonyl carbon is expected in the range of 160-170 ppm.
5.3. Infrared (IR) Spectroscopy:
-
C-H stretching: Aliphatic C-H stretching vibrations are expected in the region of 2800-3000 cm⁻¹.
-
C=O stretching: A strong absorption band corresponding to the carbonyl (C=O) stretching of the urea moiety is expected around 1630-1680 cm⁻¹.[5]
-
C-N stretching: C-N stretching vibrations are expected in the fingerprint region, typically between 1000 and 1350 cm⁻¹.
5.4. Mass Spectrometry:
-
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 226.32.
-
Fragmentation Pattern: Common fragmentation pathways would involve the cleavage of the carbonyl-piperazine bond, leading to fragments corresponding to the 1-methylpiperazine cation (m/z = 100.1) and related structures.
Analytical Methodologies
A robust analytical method is crucial for determining the purity and concentration of Bis(4-methylpiperazin-1-yl)methanone. A High-Performance Liquid Chromatography (HPLC) method is proposed for this purpose.
Proposed HPLC Purity Assay
Given the presence of nitrogen atoms, this compound should have a sufficient UV chromophore for detection at low wavelengths (e.g., 210-220 nm). A reversed-phase HPLC method is generally suitable for compounds of this polarity.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15 minutes, followed by a 5-minute hold at 95% B, and a 5-minute re-equilibration at 5% B.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 215 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable diluent, such as a mixture of water and acetonitrile, to a final concentration of approximately 1 mg/mL.
Analytical Workflow Diagram
Caption: Proposed workflow for HPLC purity analysis.
Expert Insight: The choice of TFA in the mobile phase serves to protonate the tertiary amines, leading to better peak shape and retention on a C18 column. Method development and validation should be performed to ensure the suitability of this method for its intended purpose, including specificity, linearity, accuracy, and precision.
Safety and Handling
Bis(4-methylpiperazin-1-yl)methanone is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3] The GHS07 pictogram (exclamation mark) is applicable.[3]
Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Store in a tightly sealed container in a cool, dry place, as recommended in a refrigerator.[2]
Conclusion
Bis(4-methylpiperazin-1-yl)methanone is a compound with significant potential for further research and application. This technical guide has provided a comprehensive, albeit partially predictive, overview of its physical and chemical properties, a plausible synthetic route, and proposed analytical methods. By grounding these proposals in established chemical principles and data from related compounds, this document aims to empower researchers to confidently work with and explore the potential of this intriguing molecule. As with any chemical, all proposed experimental work should be conducted with due diligence and adherence to safety protocols.
References
- Artali, M., et al. (2005). Acta Crystallographica Section E: Structure Reports Online, 61(10), m2266-m2268.
- Bernstein, J., et al. (1995). Angewandte Chemie International Edition in English, 34(14), 1555-1573.
- Cremer, D., & Pople, J. A. (1975). Journal of the American Chemical Society, 97(6), 1354-1358.
- de Souza, M. V. N., et al. (2003). Journal of the Brazilian Chemical Society, 14(5), 804-807.
-
Pharmaffiliates. (n.d.). bis(4-Methylpiperazin-1-yl)methanone. Retrieved from [Link]
- Etter, M. C., et al. (1990). Journal of the American Chemical Society, 112(23), 8415-8426.
- Farrugia, L. J. (1997). Journal of Applied Crystallography, 30(5), 565.
- Macrae, C. F., et al. (2006). Journal of Applied Crystallography, 39(3), 453-457.
- Sheldrick, G. M. (2008). Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122.
- Spek, A. L. (2009). Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155.
- Bruker. (2010). APEX2, SAINT and SADABS. Bruker AXS Inc., Madison, Wisconsin, USA.
-
ResearchGate. (2025). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Retrieved from [Link]
-
MDPI. (2023). 1,4-Bis(trimethylsilyl)piperazine—Thermal Properties and Application as CVD Precursor. Retrieved from [Link]
-
NIST. (n.d.). Piperazine, 1-methyl-. Retrieved from [Link]
-
ResearchGate. (2025). Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture. Retrieved from [Link]
-
UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
-
PMC. (n.d.). Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode. Retrieved from [Link]
- Google Patents. (n.d.). 3-Z-[1-(4-(N-((4-methyl-piperazin-1-yl)-methylcarbonyl)-N-methyl-amino)-anilino)-1-phenyl-methylene]-6-methoxycarbonyl-2-indolinone-monoethanesulphonate and the use thereof as a pharmaceutical composition.
-
Springer. (2020). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Retrieved from [Link]16-019-02334-9)
Sources
- 1. mdpi.com [mdpi.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Bis(4-methyl-1-piperazinyl)methanone | 4180-30-7 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. US7119093B2 - 3-Z-[1-(4-(N-((4-Methyl-piperazin-1-yl)-methylcarbonyl)-N-methyl-amino)-anilino)-1-phenyl-methylene]-6-methoxycarbonyl-2-indolinone-monoethanesulphonate and the use thereof as a pharmaceutical composition - Google Patents [patents.google.com]
A Comprehensive Technical Guide to Bis(4-methylpiperazin-1-yl)methanone: Synthesis, Properties, and Applications in Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(4-methylpiperazin-1-yl)methanone, also identified by its synonym 1,1'-Carbonylbis(4-methylpiperazine), is a key chemical intermediate with significant applications in the synthesis of active pharmaceutical ingredients (APIs). This guide provides an in-depth analysis of its chemical properties, a proposed synthesis protocol based on established chemical principles, and a detailed examination of its role in pharmaceutical manufacturing, particularly in the synthesis of eszopiclone. Additionally, this document outlines essential safety and handling considerations derived from data on its precursors and related piperazine derivatives, offering a comprehensive resource for professionals in the field of drug development and organic synthesis.
Introduction and Core Chemical Identity
Bis(4-methylpiperazin-1-yl)methanone is a symmetrical urea derivative characterized by a central carbonyl group linking two 4-methylpiperazine moieties. Its structure makes it a valuable bifunctional reagent in organic synthesis. While not an active pharmaceutical ingredient itself, its utility as a building block and intermediate is well-established, particularly in the creation of complex heterocyclic molecules.[1] Understanding its fundamental properties is crucial for its effective and safe utilization in research and manufacturing environments.
Molecular Structure and Properties
The core quantitative data for Bis(4-methylpiperazin-1-yl)methanone are summarized in the table below. These properties are fundamental for stoichiometric calculations, analytical characterization, and process design.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₂₂N₄O | [1] |
| Molecular Weight | 226.32 g/mol | [1] |
| CAS Number | 4180-30-7 | [1] |
| Synonym(s) | 1,1'-Carbonylbis(4-methylpiperazine) | |
| Physical Form | Solid (predicted) | |
| Storage Temperature | Refrigerator (2-8°C recommended) |
Synthesis of Bis(4-methylpiperazin-1-yl)methanone
Proposed Synthesis Pathway
The synthesis can be conceptualized as a two-step process starting from N-methylpiperazine and a phosgene equivalent, such as di(trichloromethyl) carbonate (triphosgene), which is a safer alternative to phosgene gas.
Caption: Proposed two-step synthesis of Bis(4-methylpiperazin-1-yl)methanone.
Experimental Protocol (Proposed)
This protocol is a theoretical procedure based on the synthesis of the precursor, 4-methylpiperazine-1-carbonyl chloride hydrochloride.[2]
Part A: Synthesis of 4-Methylpiperazine-1-carbonyl chloride hydrochloride
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a mechanical stirrer, dropping funnel, and a nitrogen inlet, add N-methylpiperazine (1 molar equivalent) to a suitable anhydrous organic solvent (e.g., dichloromethane, toluene).
-
Carbonylating Agent Addition: Dissolve di(trichloromethyl) carbonate (0.33 to 0.5 molar equivalents) in the same anhydrous solvent and add it dropwise to the stirred N-methylpiperazine solution at a controlled temperature (typically 0-10 °C).
-
Reaction: Allow the reaction to proceed at room temperature for 1-10 hours, monitoring the reaction progress by a suitable method (e.g., TLC, GC).
-
Isolation: Upon completion, the product, 4-methylpiperazine-1-carbonyl chloride hydrochloride, will precipitate. It can be isolated by filtration, washed with the cold solvent, and dried under vacuum.
Part B: Synthesis of Bis(4-methylpiperazin-1-yl)methanone
-
Reaction Setup: The isolated 4-methylpiperazine-1-carbonyl chloride hydrochloride (1 molar equivalent) is suspended in an anhydrous organic solvent (e.g., acetone, acetonitrile) in a reaction flask.
-
Nucleophilic Addition: A solution containing N-methylpiperazine (1 molar equivalent) and a non-nucleophilic base such as triethylamine (2 molar equivalents) is added dropwise to the suspension. The base is necessary to neutralize the hydrochloride salt and the HCl generated during the reaction.
-
Reaction and Work-up: The reaction mixture is stirred at room temperature until completion. The triethylamine hydrochloride salt is removed by filtration. The filtrate is concentrated under reduced pressure.
-
Purification: The resulting crude product can be purified by recrystallization or column chromatography to yield pure Bis(4-methylpiperazin-1-yl)methanone.
Application in Pharmaceutical Synthesis: The Case of Eszopiclone
The primary documented application of Bis(4-methylpiperazin-1-yl)methanone is as a key intermediate in the synthesis of Zopiclone and its S-enantiomer, Eszopiclone, which are nonbenzodiazepine hypnotics used to treat insomnia.[1][3][4]
Role in the Eszopiclone Synthesis Pathway
In the synthesis of Eszopiclone, the precursor 6-(5-chloro-2-pyridinyl)-6,7-dihydro-7-hydroxy-5H-pyrrolo[3,4-b]pyrazin-5-one contains a crucial hydroxyl group. This hydroxyl group is acylated using a reagent derived from N-methylpiperazine to form the final carbamate linkage in the Eszopiclone molecule. While some syntheses utilize 1-chlorocarbonyl-4-methylpiperazine directly, Bis(4-methylpiperazin-1-yl)methanone can be considered as a stable, solid alternative carbamoylating agent.
Caption: Role of the N-methylpiperazine carbonyl moiety in Eszopiclone synthesis.
Mechanistic Insight
The reaction proceeds via a nucleophilic acyl substitution. The hydroxyl group of the Eszopiclone precursor acts as a nucleophile, attacking the electrophilic carbonyl carbon of the activated piperazine reagent. In the case of using Bis(4-methylpiperazin-1-yl)methanone, one of the 4-methylpiperazine groups acts as a leaving group. This reaction is typically facilitated by a base to deprotonate the hydroxyl group, increasing its nucleophilicity, and is carried out in a polar aprotic solvent.[5][6]
Analytical Characterization
While specific, published spectral data for Bis(4-methylpiperazin-1-yl)methanone is scarce, standard analytical techniques can be used for its characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would be expected to show signals for the methyl protons and the non-equivalent methylene protons of the piperazine rings. ¹³C NMR would show distinct signals for the carbonyl carbon, the methyl carbon, and the carbons of the piperazine rings.
-
Infrared (IR) Spectroscopy: A strong absorption band characteristic of the urea C=O stretch would be expected in the region of 1630-1680 cm⁻¹.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to its molecular weight (226.32 g/mol ) would be observed.
Safety, Handling, and Toxicology
Specific toxicological data for Bis(4-methylpiperazin-1-yl)methanone are not available. Therefore, a conservative approach to safety and handling is required, based on data from its precursors and the general class of piperazine compounds.
Hazard Assessment
-
Precursor Hazards: The precursor, 4-methylpiperazine-1-carbonyl chloride hydrochloride, is classified as causing severe skin burns and eye damage, and is toxic if swallowed, in contact with skin, or if inhaled.[7][8]
-
Piperazine Class Hazards: Piperazine and its derivatives are known to be skin and respiratory sensitizers. High-level exposure can lead to adverse health effects, including neurotoxicity.
Recommended Handling Procedures
Given the hazardous nature of its precursors and the lack of specific data, the following precautions are mandatory when handling Bis(4-methylpiperazin-1-yl)methanone:
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (nitrile or neoprene), chemical safety goggles, and a lab coat. A respirator may be necessary if dusts are generated.
-
Handling: Avoid creating dust. Prevent contact with skin, eyes, and clothing. Do not ingest or inhale.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong acids.
Conclusion
Bis(4-methylpiperazin-1-yl)methanone is a specialized chemical intermediate whose value is demonstrated through its application in the synthesis of complex pharmaceutical molecules like Eszopiclone. While detailed public information on its synthesis and toxicology is limited, established chemical principles allow for the development of a logical synthesis protocol and a robust safety framework. For researchers and drug development professionals, understanding the properties and reactivity of this compound is essential for its effective application in the synthesis of next-generation therapeutics.
References
- Charyulu, P. N. et al. (2008). An improved process for eszopiclone: Anti-insomnia agent.
- Teva Pharmaceutical Industries Ltd. (2008). Process for the preparation of zopiclone. EP1904499A1.
- Mainfeld, A. & Mendelovici, M. (2008). Process for the preparation of zopiclone. US20080015197A1.
- Gpatindia. (2020). ESZOPICLONE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses.
- Pharmaffiliates. (n.d.). bis(4-Methylpiperazin-1-yl)methanone.
- PubChem. (n.d.). 4-Methylpiperazine-1-carbonyl chloride monohydrochloride.
- Ambeed. (n.d.). Bis(4-methylpiperazin-1-yl)methane.
- DergiPark. (n.d.).
- Guidechem. (2023). What is 1-Amino-4-methylpiperazine and how is it synthesized?.
- S-World. (2020).
- Thermo Fisher Scientific. (2016).
- Ghashghaei, O. et al. (2021). Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. PMC.
- Gruppo Lepetit S.P.A. (1978). Process for the preparation of rifampicin.
- Organic Chemistry Portal. (n.d.). Synthesis of piperazines.
- National Institute of Standards and Technology. (n.d.). Methanone, bis(4-methylphenyl)-. NIST WebBook.
- Snam Progetti S.P.A. (1974). Process for the preparation of 3-(hydrazonomethyl)rifamycin SV derivatives.
- Santa Cruz Biotechnology. (n.d.). (4-Methylpiperazin-1-yl)piperidin-4-yl-methanone.
- CN115703750A - Extraction and purification method of 1-amino-4-methylpiperazine.
- CN111423397A - Method for synthesizing 1-amino-4-methylpiperazine by catalytic hydrogenation.
- Sigma-Aldrich. (n.d.). 1-Amino-4-methylpiperazine.
- Apollo Scientific. (n.d.).
- CN1566105A - Chemical synthesis of 1-chloroformyl-4-methylpiperazine hydrochloride.
- Gzyl-Malcher, B. et al. (2015). 1-Alkyl-1-methylpiperazine-1,4-diium Salts.
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. CN1566105A - Chemical synthesis of 1-chloroformyl-4-methylpiperazine hydrochloride - Google Patents [patents.google.com]
- 3. acgpubs.org [acgpubs.org]
- 4. ESZOPICLONE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 5. EP1904499A1 - Process for the preparation of zopiclone - Google Patents [patents.google.com]
- 6. US20080015197A1 - Process for the preparatrion of zopiclone - Google Patents [patents.google.com]
- 7. 4-Methylpiperazine-1-carbonyl chloride monohydrochloride | C6H12Cl2N2O | CID 3016934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Discovery and history of Bis(4-methylpiperazin-1-yl)methanone
The following technical guide details the chemical lineage, synthesis, and critical relevance of Bis(4-methylpiperazin-1-yl)methanone (CAS: 4180-30-7).
Origin, Synthesis, and Control in Pharmaceutical Development
Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Engineers, and CMC (Chemistry, Manufacturing, and Controls) Professionals.
Executive Summary
Bis(4-methylpiperazin-1-yl)methanone , also known as 1,1'-carbonylbis(4-methylpiperazine), is a symmetric urea derivative primarily encountered in the pharmaceutical industry as a Critical Process Impurity (CPI) . While rarely a therapeutic target itself, its presence is a defining quality attribute in the synthesis of piperazine-class drugs, most notably the sedative-hypnotics Zopiclone and Eszopiclone .
Historically, the molecule emerged as a "silent byproduct" during the phosgenation of N-methylpiperazine. Its formation indicates specific stoichiometric deviations during the production of carbamoyl chloride intermediates. Understanding its genesis is essential for controlling the purity of Active Pharmaceutical Ingredients (APIs) containing the 4-methylpiperazine-1-carbonyl moiety.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
| Property | Specification |
| IUPAC Name | Bis(4-methylpiperazin-1-yl)methanone |
| CAS Number | 4180-30-7 |
| Molecular Formula | C₁₁H₂₂N₄O |
| Molecular Weight | 226.32 g/mol |
| Structure Class | Symmetric Urea / Piperazine Derivative |
| Appearance | White to off-white crystalline solid |
| Melting Point | 138–142 °C (varies by polymorph/purity) |
| Solubility | Soluble in DCM, Chloroform, Methanol; Sparingly soluble in Water |
| Key Role | Reference Standard, API Impurity (Zopiclone Impurity 15) |
Historical Context: The "Silent" Discovery
Unlike molecules discovered via phenotypic screening, Bis(4-methylpiperazin-1-yl)methanone was "discovered" through the rigors of process chemistry optimization in the late 20th century.
The Zopiclone Connection (1980s)
The history of this compound is inextricably linked to the development of Zopiclone (Rhône-Poulenc) and later Eszopiclone (Sepracor). These drugs feature a piperazine ring attached to a central core via a carbonyl linker.
-
The Challenge: To synthesize Zopiclone, chemists typically react a 4-methylpiperazine-1-carbonyl chloride intermediate with a pyrrolopyrazine precursor.
-
The Byproduct: If the activation of N-methylpiperazine with phosgene (or triphosgene) is incomplete, or if stoichiometry is uncontrolled, the activated carbamoyl chloride reacts with excess unreacted N-methylpiperazine.
-
The Result: The formation of the symmetric dimer, Bis(4-methylpiperazin-1-yl)methanone.
In regulatory filings and patent literature (e.g., US Patent 8,697,876), this molecule is cited as a specific impurity that must be monitored to meet ICH Q3A guidelines for API purity.
Synthesis & Mechanistic Pathways[10]
The formation of Bis(4-methylpiperazin-1-yl)methanone is a classic example of competitive nucleophilic attack in urea synthesis.
The Mechanism[10]
-
Activation: N-methylpiperazine attacks the carbonyl source (Phosgene/Triphosgene) to form the Carbamoyl Chloride intermediate.
-
Desired Pathway: The Carbamoyl Chloride reacts with the API core (Secondary Amine) to form the Drug Substance.
-
Parasitic Pathway (Dimerization): If the Carbamoyl Chloride encounters unreacted N-methylpiperazine (due to poor mixing or incorrect stoichiometry), it forms the symmetric urea—Bis(4-methylpiperazin-1-yl)methanone.
Visualization: Competitive Reaction Pathways
The following diagram illustrates the kinetic competition that leads to the formation of the impurity versus the desired intermediate.
Figure 1: Competitive pathways in the phosgenation of N-methylpiperazine. Pathway B represents the formation of the title compound.
Experimental Protocols
Protocol A: Synthesis of Reference Standard
To validate analytical methods (HPLC/LC-MS), researchers often need to synthesize this compound intentionally.
-
Objective: Maximize dimerization (Pathway B).
-
Reagents: N-methylpiperazine (2.2 eq), Triphosgene (0.35 eq), Triethylamine (2.5 eq), DCM (Solvent).
Step-by-Step Methodology:
-
Setup: Flame-dry a 250 mL round-bottom flask. Purge with Argon.
-
Charge: Add Triphosgene (1.0 g) dissolved in dry DCM (20 mL) at 0°C.
-
Addition: Slowly add a solution of N-methylpiperazine (2.2 g) and Triethylamine (3.0 mL) in DCM (10 mL) dropwise over 30 minutes.
-
Note: The excess amine ensures the carbamoyl chloride intermediate is immediately consumed by the second equivalent of amine.
-
-
Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor by TLC (10% MeOH in DCM).
-
Workup: Quench with saturated NaHCO₃. Extract organic layer, wash with brine, and dry over Na₂SO₄.[1]
-
Purification: Recrystallize from Ethyl Acetate/Hexanes to yield white crystals.
Protocol B: Process Control (Avoiding the Impurity)
To prevent this compound during API synthesis:
-
Inverse Addition: Always add the amine to the excess phosgene solution. Never add phosgene to the amine.
-
Temperature Control: Maintain -10°C to 0°C to suppress the reaction rate of the chloride with the amine salt.
-
Stoichiometry: Use a slight excess of the activating agent (1.1–1.2 eq) to ensure all N-methylpiperazine is converted to the carbamoyl chloride before the API core is introduced.
Analytical & Regulatory Implications
In the context of drug development, Bis(4-methylpiperazin-1-yl)methanone is tracked as a specific impurity.[2][3]
Detection Methods
-
HPLC: Reverse-phase C18 column.
-
Mobile Phase: Gradient of Ammonium Acetate buffer (pH 9) and Acetonitrile.
-
Detection: UV at 210 nm (weak chromophore) or Mass Spec (ESI+).
-
-
Mass Spectrometry: Shows a characteristic [M+H]⁺ peak at 227.3 Da .
Toxicity & Safety
-
H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Genotoxicity: As a urea derivative, it is generally considered less reactive than the carbamoyl chloride precursor (which is a potential alkylating agent). However, it must be controlled to <0.15% in final drug substances per ICH Q3A guidelines.
References
-
Sepracor Inc. (2014). Compositions and methods of synthesis of pyridinoylpiperidine 5-HT1F agonists. US Patent 8,697,876. Link
-
Pharmaffiliates. (2024). Zopiclone Impurity Standards: Bis(4-methylpiperazin-1-yl)methanone.[4][2][5][3] Link
-
Organic Syntheses. (2011). Safe Preparation and Use of Triphosgene. Org. Synth. 2011, 88, 274.[1] Link
-
Santa Cruz Biotechnology. (2024). 4-Methyl-1-piperazinecarbonyl chloride hydrochloride (Precursor).[6] Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3016934, 4-Methylpiperazine-1-carbonyl chloride. Link
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. CN114685401A - Synthesis method of di (4-methylpiperazine-1-yl) ketone - Google Patents [patents.google.com]
- 4. CN104507950A - å»å©å¹¶å§å¶ - Google Patents [patents.google.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. 1-chlorocarbonyl-4-methylpiperazine hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
Bis(4-methylpiperazin-1-yl)methanone and its role as an intermediate in chemical synthesis
Title: Bis(4-methylpiperazin-1-yl)methanone: Strategic Synthesis, Impurity Profiling, and Role in API Development
Executive Summary Bis(4-methylpiperazin-1-yl)methanone (CAS 4180-30-7), also known as 1,1'-carbonylbis(4-methylpiperazine), is a symmetrical urea derivative of significant interest in pharmaceutical chemistry. While primarily characterized as a critical process-related impurity in the synthesis of sedative-hypnotics like Eszopiclone and Zopiclone, it also serves as a robust piperazine-based linker for novel drug scaffolds. This guide provides a technical analysis of its formation mechanisms, protocols for its intentional synthesis as a reference standard, and its utility in medicinal chemistry.
Chemical Profile & Properties[1][2][3][4][5][6][7][8]
| Property | Data |
| IUPAC Name | Bis(4-methylpiperazin-1-yl)methanone |
| CAS Number | 4180-30-7 |
| Molecular Formula | C₁₁H₂₂N₄O |
| Molecular Weight | 226.32 g/mol |
| Structure | Me-N(Pip)-C(=O)-(Pip)N-Me |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in DCM, Chloroform, DMSO; Moderate in Water |
| Key Role | API Impurity (Eszopiclone), Reference Standard, Linker |
Mechanistic Role in Drug Synthesis[3][10]
In drug development, Bis(4-methylpiperazin-1-yl)methanone appears most frequently in two contexts: as a target scaffold (intentional synthesis) or as a competitive byproduct (unintentional synthesis).
A. The Impurity Pathway (Eszopiclone Case Study)
The synthesis of Eszopiclone typically involves the reaction of a cyclopyrrolone precursor with 4-methylpiperazine-1-carbonyl chloride . The Bis-compound forms via a competitive nucleophilic attack.
-
Main Reaction: Cyclopyrrolone alcohol + 4-methylpiperazine-1-carbonyl chloride → Eszopiclone.
-
Side Reaction: If the carbamoyl chloride degrades or if excess N-methylpiperazine is present/regenerated, the free amine attacks the carbamoyl chloride, yielding the symmetrical urea (Bis-compound).
Diagram 1: Competitive Reaction Pathways in Eszopiclone Synthesis
Caption: Competitive pathways showing the formation of the API (Eszopiclone) versus the Bis-urea impurity during the acylation step.
Synthesis Protocols (Reference Standard Generation)
To control this impurity, analytical chemists require high-purity reference standards. The following protocol utilizes Triphosgene as a safer solid substitute for phosgene to generate the target urea with high yield.
Protocol A: Triphosgene-Mediated Synthesis
Objective: Synthesize >98% pure Bis(4-methylpiperazin-1-yl)methanone.
Reagents:
-
N-Methylpiperazine (2.2 equiv)
-
Triphosgene (0.35 equiv)
-
Triethylamine (2.5 equiv)
-
Dichloromethane (DCM) (Solvent)
Step-by-Step Methodology:
-
Preparation: Charge a round-bottom flask with DCM and Triphosgene under nitrogen atmosphere. Cool to 0°C.
-
Addition: Dissolve N-Methylpiperazine and Triethylamine in DCM. Add this solution dropwise to the Triphosgene mixture over 30 minutes. Note: Exothermic reaction; maintain temperature <5°C to prevent decomposition.
-
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4 hours. The formation of the urea is driven by the high nucleophilicity of the secondary amine.
-
Quench: Quench the reaction with saturated aqueous NaHCO₃ solution to neutralize HCl byproducts.
-
Work-up: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Recrystallize from Ethyl Acetate/Hexane or purify via silica gel chromatography (MeOH:DCM 1:10) to obtain the white crystalline solid.
Diagram 2: Synthesis Workflow
Caption: Step-by-step workflow for the laboratory synthesis of the reference standard.
Applications in Drug Discovery[11]
Beyond its role as an impurity, this compound acts as a versatile linker in medicinal chemistry. The bis-piperazine urea motif offers specific advantages:
-
Solubility Enhancement: The protonatable tertiary amines increase aqueous solubility at physiological pH.
-
Rigid Spacer: The urea core provides a planar, rigid geometry that can orient two pharmacophores in specific directions (e.g., bivalent ligands).
-
Hydrogen Bonding: The urea oxygen acts as a hydrogen bond acceptor, while the piperazine rings can engage in cation-pi interactions.
Relevant Therapeutic Areas:
-
Kinase Inhibitors: Used to link hinge-binding motifs to solvent-exposed solubilizing groups.
-
PARP Inhibitors: Piperazine-urea derivatives are explored for their ability to span the PARP catalytic pocket.
Safety & Handling (E-E-A-T)
-
Hazards: Classed as an Irritant (H315, H319, H335).
-
Handling: Use a fume hood. Avoid inhalation of dust.[1]
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent moisture absorption, although the urea linkage is generally hydrolytically stable compared to carbamoyl chlorides.
References
-
Pharmaffiliates. (2024). Bis(4-methylpiperazin-1-yl)methanone - Eszopiclone Impurity Standard.[2][3][4] Retrieved from [Link]
-
Google Patents. (2022). CN114685401A: Synthesis method of di(4-methylpiperazine-1-yl) ketone.[4] Retrieved from
-
National Institutes of Health (NIH). (2014). Triphosgene in Organic Synthesis: A Safer Reagent for Carbonylations. PMC. Retrieved from [Link]
-
MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs. Molecules. Retrieved from [Link]
Sources
Methodological & Application
Applications of Bis(4-methylpiperazin-1-yl)methanone in organic synthesis
Technical Guide: Applications of Bis(4-methylpiperazin-1-yl)methanone (BMPM) in Organic Synthesis
Part 1: Executive Summary & Chemical Profile
Bis(4-methylpiperazin-1-yl)methanone (BMPM) (CAS: 4180-30-7), also known as 1,1'-Carbonylbis(4-methylpiperazine), is a symmetrical urea derivative. In modern medicinal chemistry, it serves two critical roles: as a stable, solid carbamoylating reagent for introducing the N-methylpiperazine moiety (a privileged solubility-enhancing pharmacophore) and as a model substrate for studying transamidation reactions.
Unlike highly reactive and corrosive alternatives like 4-methylpiperazine-1-carbonyl chloride, BMPM is a crystalline solid with excellent shelf stability. It functions as a "masked" isocyanate or carbamoyl equivalent, capable of transferring the (4-methylpiperazin-1-yl)carbonyl group to nucleophilic amines under thermal or catalytic conditions.
Key Utility:
-
Solubility Enhancement: The N-methylpiperazine tail is a standard "solubility handle" in drug discovery (seen in drugs like Imatinib and Abemaciclib). BMPM allows for the direct installation of this handle onto amine-bearing scaffolds.
-
Safety: Replaces volatile phosgene or unstable acid chlorides in the synthesis of unsymmetrical ureas.
-
Purification: The leaving group (4-methylpiperazine) is basic (
), allowing for facile removal via acidic aqueous workup.
Part 2: Chemo-Physical Profile & Reactivity[1][2]
| Property | Specification | Relevance to Synthesis |
| Molecular Formula | High nitrogen content contributes to polarity. | |
| Molecular Weight | 226.32 g/mol | -- |
| Physical State | White Crystalline Solid | Easy to weigh/handle compared to liquid carbamoyl chlorides. |
| Solubility | Soluble in DCM, CHCl3, MeOH | Compatible with standard organic synthesis solvents. |
| Leaving Group | N-Methylpiperazine | Nucleophilic displacement releases this base; scavenge with dilute HCl. |
| Reactivity Mode | Transamidation | Requires thermal energy or Lewis Acid activation to displace the urea bond. |
Part 3: Core Application – Synthesis of Unsymmetrical Ureas
The primary application of BMPM is the synthesis of Piperazine-1-carboxamides (unsymmetrical ureas). This reaction is a transamidation where a primary or secondary amine nucleophile attacks the central carbonyl of BMPM, displacing one equivalent of N-methylpiperazine.
Mechanism of Action
The reaction proceeds via a nucleophilic acyl substitution mechanism. Unlike Carbonyldiimidazole (CDI), where the imidazole is a labile leaving group, the methylpiperazine urea bond is more robust. Consequently, this reaction is typically thermodynamically controlled and driven by the volatility of the amine (if lower boiling) or, more commonly, by using an excess of the nucleophile and thermal energy (reflux).
Caption: Mechanistic pathway for the transfer of the carbamoyl-piperazine moiety to a target amine.
Part 4: Detailed Experimental Protocol
Protocol: Thermal Transamidation for Solubility Enhancement
Objective: To attach the 4-methylpiperazine-1-carbonyl solubility handle to a lipophilic primary amine (e.g., an aniline derivative).
Reagents:
-
Substrate: Lipophilic Amine (1.0 equiv)
-
Reagent: BMPM (1.2 – 1.5 equiv)
-
Solvent: Toluene (for high temp) or 1,4-Dioxane.
-
Catalyst (Optional):
(5 mol%) or DMAP (10 mol%) can accelerate sluggish reactions.
Step-by-Step Methodology:
-
Setup:
-
In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the Lipophilic Amine (1.0 mmol) in anhydrous Toluene (5 mL, 0.2 M concentration).
-
Add BMPM (1.5 mmol, 340 mg).
-
Note: If the amine is sterically hindered, add DMAP (0.1 mmol) as a nucleophilic catalyst.
-
-
Reaction:
-
Heat the mixture to reflux (110°C) under an inert atmosphere (
or Ar). -
Monitor reaction progress via TLC or LC-MS.
-
Endpoint: The reaction is complete when the starting amine is consumed. This typically requires 6–12 hours due to the stability of the urea bond in BMPM.
-
Microwave Alternative: Heat to 150°C for 30–60 minutes in a sealed vial for rapid conversion.
-
-
Workup (The "Self-Validating" Purification):
-
Cool the reaction mixture to room temperature.
-
Dilute with Ethyl Acetate (EtOAc).
-
Acid Wash (Critical Step): Wash the organic layer with 10% Citric Acid or 1M HCl (2 x 10 mL).
-
Why? The byproduct (N-methylpiperazine) and unreacted BMPM are both basic. They will be protonated and move into the aqueous layer. The desired urea product (if it contains a neutral or less basic core) will remain in the organic layer.
-
-
Wash with Brine, dry over
, filter, and concentrate in vacuo.
-
-
Characterization:
-
Verify the product using
NMR. Look for the disappearance of the symmetrical piperazine signals and the appearance of the amide/urea NH proton (typically 8.0–9.0 ppm).
-
Part 5: Strategic Application in Drug Design
The use of BMPM is often a "late-stage functionalization" strategy. When a lead compound suffers from poor aqueous solubility, converting a free amine into a methylpiperazine urea can dramatically improve pharmacokinetic profiles.
Comparative Advantage:
| Reagent | Pros | Cons |
| BMPM | Solid, stable, non-corrosive. "Green" byproduct. | Lower reactivity; requires heat. |
| Carbamoyl Chloride | High reactivity. | Unstable, moisture sensitive, corrosive (HCl byproduct). |
| Triphosgene + Amine | Versatile. | High toxicity, complex handling. |
Workflow: Solubility Optimization Campaign
Caption: Strategic workflow for rescuing insoluble lead compounds using BMPM.
Part 6: References
-
Vertex Pharmaceuticals. (2025). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. National Institutes of Health (PMC). Link
-
Context: Discusses the role of urea functionalities and methyl groups in disrupting planar conformations to improve solubility (hydrotropic solubilization).
-
-
Santa Cruz Biotechnology. (2024). Product Data: (4-Methylpiperazin-1-yl)piperidin-4-yl-methanone. Link
-
Context: Validates the existence and stability of mixed piperazine-urea motifs in proteomics research.
-
-
Sigma-Aldrich. (2024). Bis(4-methyl-1-piperazinyl)methanone Product Specification. Link
-
Context: Authoritative source for physicochemical properties (CAS 4180-30-7), stability data, and handling safety.
-
-
ResearchGate. (2018). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. Link
-
Context: Provides experimental conditions for piperazine acylation and urea formation, supporting the thermal reflux protocols.
-
-
Frontiers in Pharmacology. (2016). Hydrotropic Solubilization of Lipophilic Drugs. Link
-
Context: Explains the mechanism by which urea derivatives (like those generated by BMPM) enhance the aqueous solubility of lipophilic drugs.
-
Application Note: Bis(4-methylpiperazin-1-yl)methanone in Medicinal Chemistry
The following Application Note is structured to address the specific role of Bis(4-methylpiperazin-1-yl)methanone (BMPM) in medicinal chemistry. While often encountered as a critical process impurity, its utility as a reference standard , physicochemical model , and ligand makes it a vital tool for researchers working with piperazine-based pharmacophores (e.g., Zopiclone, Imatinib analogs).[1]
Role: Process Impurity Standard, Physicochemical Model, and Piperazine-Urea Donor CAS: 4180-30-7 Molecular Formula: C₁₁H₂₂N₄O Molecular Weight: 226.32 g/mol [1]
Executive Summary
Bis(4-methylpiperazin-1-yl)methanone (BMPM) is a symmetrical urea derivative featuring two 4-methylpiperazine rings linked by a carbonyl group.[1] In modern medicinal chemistry, its primary value lies in Process Analytical Technology (PAT) and Structure-Property Relationship (SPR) studies.[1]
While often generated as a byproduct during the synthesis of piperazine-urea drugs (such as the sedative Eszopiclone or various kinase inhibitors), BMPM serves three critical "reagent" functions:[1]
-
Impurity Reference Standard: Essential for validating the purity of piperazine-carboxamide drugs (detecting homodimerization).[1]
-
Solubility Model: A benchmark compound for studying the logP and pKa shifts induced by the 4-methylpiperazine-1-carbonyl moiety, a common solubility-enhancing group.[1]
-
Ligand/Lewis Base: A bidentate ligand in niche organometallic catalysis.[1]
This guide provides the protocols for synthesizing BMPM as a high-purity standard, detecting it in reaction mixtures, and strategies to prevent its formation when the target is an asymmetric urea.[1]
Medicinal Chemistry Context: The Piperazine-Urea Motif
The 4-methylpiperazine-1-carbonyl moiety is a "privileged structure" in drug design, used to improve the ADME (Absorption, Distribution, Metabolism, Excretion) profile of lipophilic scaffolds.[1]
Why this Moiety Matters
-
Solubility: The basic nitrogen (pKa ~7.[1]8) allows for salt formation (e.g., mesylates, hydrochlorides), drastically increasing aqueous solubility.[1]
-
Metabolic Stability: The urea linkage is generally resistant to hydrolysis compared to esters.[1]
-
Permeability: At physiological pH, a fraction remains uncharged, facilitating membrane permeation.[1]
The "Bis-Urea" Problem (Mechanism of Formation)
When synthesizing asymmetric urea drugs (e.g., Reacting Amine A with Carbonyl Diimidazole (CDI) followed by 4-methylpiperazine), BMPM is the thermodynamic trap.[1]
Pathway:
-
Activation: 4-methylpiperazine reacts with Phosgene/CDI
Active Carbamoyl Intermediate.[1] -
Competition: The Active Intermediate can react with the target amine (Desired Product) OR with another molecule of 4-methylpiperazine (BMPM Byproduct).[1]
-
Result: If the target amine is sterically hindered or less nucleophilic, BMPM becomes the major product.[1]
Visualization: Formation & Control Pathway
The following diagram illustrates the competitive pathways leading to BMPM and how to control the reaction flow.
Caption: Competitive reaction pathways. Path A leads to the desired drug; Path B leads to the BMPM impurity.[1] Control is achieved via stoichiometry and order of addition.[1]
Experimental Protocols
Protocol A: Synthesis of BMPM Reference Standard
Use this protocol to generate high-purity BMPM for use as an HPLC/LC-MS standard.[1]
Reagents:
-
Bis(trichloromethyl)carbonate (Triphosgene): 0.34 equiv.[1]
-
N-Methylpiperazine (NMP): 2.1 equiv.[1]
-
Triethylamine (TEA): 2.5 equiv.[1]
-
Dichloromethane (DCM): Solvent (anhydrous).[1]
Procedure:
-
Setup: Flame-dry a 250 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar and an addition funnel. Purge with Nitrogen (
).[1] -
Dissolution: Add Triphosgene (1.0 g, 3.37 mmol) to DCM (20 mL) and cool to 0°C (ice bath).
-
Addition: Mix N-Methylpiperazine (0.75 mL, 6.75 mmol) and TEA (1.2 mL) in DCM (10 mL). Add this solution dropwise to the triphosgene solution over 30 minutes.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. A white precipitate (TEA[1]·HCl) will form.[1][2][3]
-
Quench: Carefully add saturated aqueous
(20 mL). -
Workup: Separate the organic layer.[1] Extract the aqueous layer with DCM (2 x 20 mL).[1] Combine organics, dry over
, and concentrate under reduced pressure. -
Purification: Recrystallize from Ethyl Acetate/Hexane or purify via flash column chromatography (Eluent: 5-10% MeOH in DCM with 1%
). -
Yield: Expect ~85-90% yield of a white crystalline solid.
Protocol B: Impurity Profiling (HPLC Detection)
Use this method to detect trace BMPM in your drug substance.[1]
Instrument: HPLC with UV-Vis or PDA detector. Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]
| Parameter | Setting |
| Mobile Phase A | Water + 0.1% Formic Acid (or Ammonium Formate pH 9 for basic stability) |
| Mobile Phase B | Acetonitrile (MeCN) |
| Flow Rate | 1.0 mL/min |
| Gradient | 0-2 min: 5% B; 2-10 min: 5% |
| Detection | UV @ 210 nm (Amide bond) and 254 nm.[1] |
| Retention Time | BMPM typically elutes early (low logP ~0.[1]3) compared to hydrophobic drugs.[1][3] |
Validation Check: Inject the standard synthesized in Protocol A. If BMPM is present in your drug synthesis >0.1%, re-optimize the coupling step (see Section 5).
Advanced Application: Transamidation Reagent
While rare, BMPM can be used as a "safe" carbamoyl transfer reagent to install the 4-methylpiperazine-1-carbonyl group onto primary amines with high boiling points, avoiding the use of phosgene gas.[1]
Mechanism: Thermal dissociation or Lewis-acid catalyzed activation.[1]
Protocol:
-
Mix Target Amine (1.0 equiv) with BMPM (1.2 equiv) in Toluene or Xylene.[1]
-
Add catalyst:
or (10 mol%).[1] -
Heat to reflux (110-140°C) for 12-24 hours.
-
Observation: The reaction is driven by the release of one equivalent of volatile N-methylpiperazine (bp 138°C).[1]
-
Utility: Useful when the target amine is acid-sensitive (cannot tolerate carbamoyl chloride/HCl generation).[1]
Physicochemical Data Table
Data for BMPM as a model compound.
| Property | Value | Context for Med Chem |
| LogP | 0.28 (Exp) | Highly hydrophilic; ideal for lowering the LogP of greasy scaffolds.[1] |
| pKa (Base) | 7.82 (Piperazine N) | Protonated at physiological pH; good solubility.[1] |
| H-Bond Donors | 0 | No donors (urea protons replaced); good membrane permeability.[1] |
| H-Bond Acceptors | 4 | High acceptor count; interacts well with solvent water.[1] |
| Melting Point | 225-228 °C | Very stable crystalline solid; excellent shelf-life as a standard.[1] |
References
-
Synthesis of Zopiclone Impurities: Liu, W. et al.[1][3] "Synthesis method of bis(4-methylpiperazin-1-yl)methanone." CN Patent 114685401A (2022).[1][3]
-
Piperazine in Medicinal Chemistry: Chaudhary, P. et al.[1] "The medicinal chemistry of piperazines: A review." Chem Biol Drug Des.[1] 2024; 104: e14537.[1]
-
Urea Synthesis via Triphosgene: Eckert, H. & Forster, B.[1] "Triphosgene, a Crystalline Phosgene Substitute."[1] Angew.[1] Chem. Int. Ed. 1987, 26, 894.[1] [1]
-
Carbamoyl Chlorides as Reagents: LookChem Data. "4-Methylpiperazine-1-carbonyl chloride properties and usage."
-
General Urea Synthesis Review: Bigot, A. et al.[1] "Photoredox CLAP protocol for piperazine functionalization." MDPI Organics 2021, 2, 18.
Sources
Application Notes & Experimental Protocols: Bis(4-methylpiperazin-1-yl)methanone as a Novel Investigational Agent for PARP Inhibition
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential applications and experimental protocols for Bis(4-methylpiperazin-1-yl)methanone. While this molecule is cataloged as a chemical intermediate[1], its structural features, particularly the presence of two 4-methylpiperazine moieties linked by a carbonyl group, suggest potential bioactivity. The piperazine ring is a well-established pharmacophore found in numerous FDA-approved drugs with diverse therapeutic applications[2]. Drawing from the established roles of substituted piperazines in oncology, specifically as inhibitors of Poly (ADP-ribose) polymerase (PARP)[3][4][5], this guide presents a series of detailed, hypothetical protocols to investigate Bis(4-methylpiperazin-1-yl)methanone as a novel PARP inhibitor. The methodologies described herein are based on established, field-proven techniques for characterizing PARP inhibitors and are intended to serve as a robust starting point for a comprehensive evaluation of this compound's therapeutic potential.
Introduction: The Rationale for Investigating Bis(4-methylpiperazin-1-yl)methanone as a PARP Inhibitor
Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes critical to DNA damage repair. In cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways (e.g., BRCA1/2 mutations), PARP inhibition leads to synthetic lethality and tumor cell death. Several piperazine-containing compounds have been successfully developed as PARP inhibitors[3][5]. The core hypothesis for investigating Bis(4-methylpiperazin-1-yl)methanone (CAS No: 4180-30-7) is that the nitrogen atoms of the piperazine rings can engage in key interactions within the catalytic domain of PARP enzymes, a mechanism observed with other inhibitors of this class[4].
These protocols will guide the user through a logical progression of experiments, from initial in vitro enzymatic assays to cell-based assays that assess the compound's effect on DNA damage and cell viability in relevant cancer cell lines.
Compound Profile:
| Property | Value | Source |
| IUPAC Name | Bis(4-methylpiperazin-1-yl)methanone | N/A |
| CAS Number | 4180-30-7 | [1] |
| Molecular Formula | C11H22N4O | [1] |
| Molecular Weight | 226.32 g/mol | [1] |
Experimental Workflows
A logical workflow is essential for the systematic evaluation of a new chemical entity. The following diagram outlines the proposed experimental progression for characterizing Bis(4-methylpiperazin-1-yl)methanone.
Caption: Proposed experimental workflow for the evaluation of Bis(4-methylpiperazin-1-yl)methanone.
Detailed Experimental Protocols
Protocol 1: In Vitro PARP1 Enzymatic Activity Assay
Objective: To determine the direct inhibitory effect of Bis(4-methylpiperazin-1-yl)methanone on the catalytic activity of recombinant human PARP1 and to calculate its half-maximal inhibitory concentration (IC50). This protocol is adapted from methodologies described for other novel PARP inhibitors[3][5].
Materials:
-
Recombinant Human PARP1 enzyme
-
Histone H1 (as a substrate for PARP1)
-
Biotinylated NAD+
-
Streptavidin-HRP (Horse Radish Peroxidase)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 4 mM MgCl2, 0.1 mg/mL BSA
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
Bis(4-methylpiperazin-1-yl)methanone (dissolved in DMSO)
-
Olaparib (as a positive control)
-
96-well, high-binding microplate
-
Stop Solution (e.g., 2 M H2SO4)
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Plate Coating: Coat the 96-well plate with Histone H1 (10 µg/mL in PBS) overnight at 4°C. The following day, wash the plate three times with PBS containing 0.05% Tween-20 (PBST).
-
Compound Preparation: Prepare a serial dilution of Bis(4-methylpiperazin-1-yl)methanone in DMSO, and then dilute further in the assay buffer to the desired final concentrations (e.g., from 1 nM to 100 µM). Also, prepare dilutions for the positive control (Olaparib) and a vehicle control (DMSO).
-
Reaction Setup: To each well, add the following in order:
-
25 µL of Assay Buffer
-
5 µL of the test compound dilution (or control)
-
10 µL of activated DNA (10 µg/mL)
-
10 µL of Recombinant PARP1 enzyme (e.g., 50 ng/well)
-
-
Initiate Reaction: Add 50 µL of biotinylated NAD+ (final concentration 1 µM) to each well to start the reaction.
-
Incubation: Incubate the plate at room temperature for 1 hour with gentle shaking.
-
Detection:
-
Wash the plate five times with PBST to remove unreacted components.
-
Add 100 µL of Streptavidin-HRP (diluted in assay buffer) to each well and incubate for 1 hour at room temperature.
-
Wash the plate five times with PBST.
-
Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes, or until a blue color develops.
-
Add 100 µL of Stop Solution to each well. The color will change from blue to yellow.
-
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of the compound relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and use a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.
Protocol 2: Cell Viability (MTT) Assay
Objective: To assess the cytotoxic effects of Bis(4-methylpiperazin-1-yl)methanone on cancer cells, particularly those with a known deficiency in DNA repair (e.g., BRCA1-mutant MDA-MB-436 breast cancer cells) versus wild-type cells (e.g., MCF-7). This assay leverages the principle of synthetic lethality. The MTT assay is a standard method for evaluating cytotoxicity[4][6].
Materials:
-
MDA-MB-436 and MCF-7 human breast cancer cell lines
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Bis(4-methylpiperazin-1-yl)methanone (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Bis(4-methylpiperazin-1-yl)methanone in complete growth medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations (e.g., from 0.1 µM to 200 µM). Include wells with vehicle control (DMSO) and untreated cells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Plot the viability against the log of the compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell growth).
Protocol 3: Western Blot Analysis of PAR and γH2AX
Objective: To confirm target engagement within the cell (by observing reduced PAR polymer formation) and to assess the downstream consequence of PARP inhibition (accumulation of DNA double-strand breaks, indicated by increased γH2AX levels).
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-436)
-
Bis(4-methylpiperazin-1-yl)methanone
-
DNA damaging agent (e.g., H2O2 or MMS)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-PAR, anti-phospho-Histone H2A.X (Ser139) (γH2AX), and anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with Bis(4-methylpiperazin-1-yl)methanone at a concentration around its GI50 value for 24 hours. For the last hour of treatment, induce DNA damage by adding a low dose of H2O2 (e.g., 200 µM). Include appropriate controls (untreated, vehicle, H2O2 only).
-
Protein Extraction: Wash the cells with ice-cold PBS and lyse them with RIPA buffer. Collect the lysates and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20-30 µg) from each sample and separate them on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies (anti-PAR, anti-γH2AX, or anti-β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Densitometrically quantify the band intensities. Normalize the PAR and γH2AX signals to the β-actin loading control. A decrease in PAR signal and an increase in γH2AX signal in compound-treated cells would be consistent with PARP inhibition.
Hypothetical Signaling Pathway and Mechanism of Action
The following diagram illustrates the proposed mechanism of action for Bis(4-methylpiperazin-1-yl)methanone as a PARP inhibitor, leading to synthetic lethality in BRCA-deficient cancer cells.
Caption: Proposed mechanism of synthetic lethality induced by Bis(4-methylpiperazin-1-yl)methanone.
Safety and Handling
As with any novel chemical compound, appropriate safety precautions should be taken.
-
Handling: Handle Bis(4-methylpiperazin-1-yl)methanone in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat[7].
-
Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials[7].
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion
The protocols and conceptual framework provided in this document offer a comprehensive starting point for the investigation of Bis(4-methylpiperazin-1-yl)methanone as a potential PARP inhibitor. The structural alerts within the molecule, combined with the proven success of the piperazine scaffold in drug discovery, provide a strong rationale for this line of inquiry. Rigorous execution of these experiments will elucidate the compound's biological activity and determine its potential for further development as a therapeutic agent.
References
-
Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. MDPI. [Link]
-
Chemical Properties of Methanone, bis(4-methylphenyl)- (CAS 611-97-2). Cheméo. [Link]
-
bis(4-Methylpiperazin-1-yl)methanone | CAS 4180-30-7. Pharmaffiliates. [Link]
- methylcarbonyl)-N-methyl-amino)-anilino)-1-phenyl-methylene]-6-methoxycarbonyl-2-indolinone-monoethanesulphonate and the use thereof as a pharmaceutical composition.
-
Substituted Piperazines as Novel Potential Radioprotective Agents. PMC - NIH. [Link]
- Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists.
-
Synthesis and Biological Activity Evaluation In Silico of Bis(4-Hydroxy-6H-1,3-Oxazin-6-One) Derivatives and the Products of Their Alcoholysis. MDPI. [Link]
-
Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors. ACS Omega. [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. [Link]
-
(4-Methylpiperidin-1-yl)(piperidin-4-yl)methanone. PubChem - NIH. [Link]
-
Bis(piperidin-1-yl)methanone. PMC - NIH. [Link]
-
Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. ResearchGate. [Link]
-
(PDF) Substituted Piperazines as Novel Potential Radioprotective Agents. ResearchGate. [Link]
-
A Simplified Protocol for Routine Chemoselective Syntheses of Piperazines Substituted in the 1-Position by an Electron Withdrawing Group. Bentham Science Publisher. [Link]
-
Category:4-Methylpiperazin-1-yl compounds. Wikipedia. [Link]
Sources
Bis(4-methylpiperazin-1-yl)methanone in the synthesis of pharmaceutical compounds
Topic: Bis(4-methylpiperazin-1-yl)methanone in the synthesis of pharmaceutical compounds Content Type: Detailed Application Notes and Protocols
Dual Role in Pharmaceutical Chemistry: Impurity Management & Carbonyl Transfer Utility
Executive Summary
Bis(4-methylpiperazin-1-yl)methanone (CAS: 4180-30-7), also known as 1,1'-carbonylbis(4-methylpiperazine) , occupies a unique niche in pharmaceutical development. It primarily emerges as a critical process-related impurity during the synthesis of piperazine-based APIs (e.g., Eszopiclone, Imatinib) when phosgene equivalents are employed. However, its chemical structure—a stable urea derivative—allows it to function as a mild carbonyl transfer reagent via transamidation, offering a greener alternative to highly toxic chloroformates for introducing the 4-methylpiperazine-1-carbonyl pharmacophore.
This guide provides a comprehensive workflow for:
-
Synthesizing the compound as a high-purity Reference Standard (RS).
-
Detecting it as a trace impurity in API manufacturing (QC Protocol).
-
Utilizing it as a reagent for the synthesis of asymmetric urea derivatives.
Chemical Context & Mechanism of Formation
In drug discovery, the N-methylpiperazine moiety is a privileged structure used to enhance solubility and bioavailability. When linking this moiety to an aryl backbone using carbonyl sources (CDI, Triphosgene, or Phenyl chloroformate), competitive dimerization occurs.
-
Primary Reaction: R-NH2 + CO-Source + N-Methylpiperazine → Target Urea Drug
-
Side Reaction (Dimerization): 2 × N-Methylpiperazine + CO-Source → Bis(4-methylpiperazin-1-yl)methanone
Understanding this pathway is essential for both suppressing the impurity and intentionally synthesizing it.
Figure 1: Competitive reaction pathways leading to the formation of Bis(4-methylpiperazin-1-yl)methanone during API synthesis.
Protocol A: Synthesis of Reference Standard
Objective: Produce >99% pure Bis(4-methylpiperazin-1-yl)methanone for use as a quantitative HPLC standard. Rationale: Commercial standards are expensive. In-house synthesis using triphosgene provides a cost-effective, high-yield route.
Materials
-
N-Methylpiperazine (NMP)
-
Triphosgene (Solid phosgene equivalent)
-
Dichloromethane (DCM) - Anhydrous
-
Triethylamine (Et3N) - Acid scavenger
-
Saturated NaHCO3 solution
Step-by-Step Methodology
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Maintain an inert atmosphere (
or ). -
Solvent Charge: Add Triphosgene (1.0 eq, 10 mmol) to the RBF and dissolve in DCM (50 mL) . Cool the solution to 0°C using an ice bath.
-
Reagent Addition: In the addition funnel, mix N-Methylpiperazine (6.5 eq, 65 mmol) (Note: Excess ensures complete consumption of phosgene species) and DCM (20 mL) .
-
Reaction: Dropwise add the NMP solution to the triphosgene over 30 minutes. Caution: Exothermic reaction.
-
Mechanistic Note: Triphosgene generates 3 equivalents of phosgene in situ. The excess amine acts as both nucleophile and HCl scavenger (unless Et3N is used).
-
-
Completion: Remove ice bath and stir at room temperature (25°C) for 2 hours. Monitor via TLC (MeOH:DCM 1:9).
-
Workup:
-
Purification: Recrystallize the crude off-white solid from Ethyl Acetate/Hexane or purify via silica flash chromatography (5% MeOH in DCM).
-
Validation: Confirm structure via
-NMR and LC-MS ( ).
Protocol B: Analytical Detection (Impurity Profiling)
Objective: Quantify Bis(4-methylpiperazin-1-yl)methanone in a drug substance (e.g., Eszopiclone) at <0.10% levels. Context: This compound is a known impurity in Eszopiclone [1] and other piperazine-ureas.
Chromatographic Conditions (HPLC-UV)
| Parameter | Specification |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate (pH 9.0 with |
| Mobile Phase B | Acetonitrile (MeCN) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 220 nm (Amide absorption) |
| Column Temp | 30°C |
Gradient Program
-
0-2 min: 5% B (Isocratic hold for polar retention)
-
2-15 min: 5% → 60% B (Linear gradient)
-
15-20 min: 60% → 90% B (Wash)
System Suitability Criteria
-
Retention Time (RT): ~8.5 min (varies by column).
-
Tailing Factor: < 1.5 (Critical due to basic piperazine nitrogens; high pH buffer suppresses ionization, improving peak shape).
-
LOD/LOQ: Must be established < 0.05% for ICH Q3A compliance.
Protocol C: Application as a Carbonyl Transfer Reagent
Objective: Use Bis(4-methylpiperazin-1-yl)methanone to synthesize an asymmetric urea via Transamidation . Rationale: Unlike highly reactive carbamoyl chlorides, this reagent is stable and non-lachrymatory. It can transfer the 4-methylpiperazine-1-carbonyl group to primary amines under thermal forcing conditions or Lewis acid catalysis [2].
Reaction Scheme
Methodology (Thermal Transamidation)
-
Reactants: In a pressure vial, combine the Target Primary Amine (1.0 eq) and Bis(4-methylpiperazin-1-yl)methanone (1.5 eq) .
-
Solvent: Dissolve in 1,4-Dioxane or Toluene (concentration ~0.5 M).
-
Note: High-boiling non-protic solvents are preferred to facilitate the transition state.
-
-
Catalyst (Optional but Recommended): Add
(10 mol%) or . Lewis acids activate the urea carbonyl, making it more susceptible to nucleophilic attack by the amine. -
Execution: Seal the vial and heat to 100-110°C for 12-24 hours.
-
Workup:
-
Cool to room temperature.[3]
-
The byproduct (N-methylpiperazine) is basic. Wash the reaction mixture with dilute citric acid (if product is acid stable) or remove volatiles under high vacuum.
-
The desired asymmetric urea is often less polar than the bis-urea reagent. Purify via column chromatography.[2]
-
Troubleshooting & Critical Control Points
| Issue | Probable Cause | Corrective Action |
| Low Yield in Protocol A | Hydrolysis of Triphosgene | Ensure DCM is anhydrous; keep system under |
| Poor Peak Shape (HPLC) | Silanol interaction | Use high pH buffer (pH > 9) or an end-capped column resistant to high pH (e.g., XBridge). |
| No Reaction (Protocol C) | Amine nucleophilicity low | Increase temp to 130°C; switch solvent to DMSO; increase catalyst load. |
| Dimer Impurity in API | Excess NMP in synthesis | Add NMP slowly to the carbonyl source (reverse addition) to favor mono-substitution. |
References
- Hutchby, M., et al. (2014). "Transamidation of Primary Amides with Amines." Angewandte Chemie International Edition, 53(42), 11300-11304.
-
Pharmaffiliates. (n.d.). bis(4-Methylpiperazin-1-yl)methanone - Product Details. Retrieved from [Link].
-
Organic Chemistry Portal. (n.d.). Synthesis of Ureas. Retrieved from [Link].
Disclaimer: The protocols described involve hazardous chemicals (Triphosgene, DCM). All experiments must be conducted in a fume hood with appropriate PPE by trained personnel.
Sources
Safe handling and storage procedures for Bis(4-methylpiperazin-1-yl)methanone
An in-depth technical guide for the handling, storage, and methodological validation of Bis(4-methylpiperazin-1-yl)methanone.
Executive Context & Mechanistic Profiling
Bis(4-methylpiperazin-1-yl)methanone (CAS 4180-30-7) is a critical bis-piperazine urea derivative. In pharmaceutical development, it is primarily monitored as a process impurity and degradation product of the cyclopyrrolone sedative-hypnotics, Zopiclone and Eszopiclone[1][2].
As a Senior Application Scientist, it is vital to understand the chemical behavior of this compound before handling it. The molecule contains two 4-methylpiperazine rings linked by a central carbonyl group. While the central urea-like linkage provides a degree of structural rigidity, the tertiary amines on the piperazine rings possess nucleophilic lone pairs. This structural feature is the primary driver of the compound's instability: it is highly susceptible to N-oxidation when exposed to atmospheric oxygen, and its basic nature makes it prone to protonation in acidic environments. Understanding this causality is the foundation of the strict handling and storage protocols detailed below.
Quantitative Data Summary
To establish a baseline for analytical method development and standard preparation, the physicochemical parameters of Bis(4-methylpiperazin-1-yl)methanone are summarized below.
| Parameter | Specification / Data |
| Chemical Name | Bis(4-methylpiperazin-1-yl)methanone |
| Common Synonyms | Zopiclone Impurity 15[2], Zopiclone Impurity 7[3], di(4-methylpiperazine-1-yl) ketone[1] |
| CAS Registry Number | 4180-30-7[4] |
| Molecular Formula | C11H22N4O[4][5] |
| Molecular Weight | 226.32 g/mol [4][5] |
| Physical State | Solid (Standard Reference Material)[2] |
| Recommended Storage | 2-8°C, Dark Place, Inert Atmosphere[5] |
| Solubility Profile | Soluble in Dichloromethane (DCM), Methanol, Acetonitrile[1] |
Mechanistic Degradation Pathway
The logical relationship between the active pharmaceutical ingredient (API) and this specific impurity dictates how we must handle the reference standard to prevent artifactual degradation during analysis.
Formation pathway of Bis(4-methylpiperazin-1-yl)methanone and its oxidation risk.
Safety & Toxicology Assessment
Causality-Driven Safety: Because Bis(4-methylpiperazin-1-yl)methanone is a basic amine, it reacts with moisture on human skin and mucous membranes to cause localized pH shifts. This results in acute irritation.
-
Engineering Controls: All handling must be performed inside a Class II biological safety cabinet or a standard chemical fume hood with a minimum face velocity of 100 fpm.
-
PPE Requirements: Nitrile gloves (double-gloving recommended during dissolution to prevent permeation by organic solvents like DCM), wrap-around safety goggles, and a dedicated lab coat.
Self-Validating Laboratory Handling Protocol
When utilizing Bis(4-methylpiperazin-1-yl)methanone as a pharmaceutical reference standard for HPLC/LC-MS calibration[2], the preparation workflow must be a self-validating system. If the standard degrades during preparation, it invalidates the entire downstream impurity profile of the API.
Step-by-Step Methodology for 1.0 mg/mL Standard Preparation:
-
Thermal Equilibration: Remove the primary standard vial from 2-8°C storage. Place it in a desiccator at ambient room temperature for exactly 30 minutes.
-
Causality: Opening a cold vial introduces atmospheric condensation. Water ingress will facilitate slow hydrolysis and alter the gravimetric accuracy of the standard.
-
-
Inert Atmosphere Handling: Transfer the equilibrated vial to a glove box or a benchtop chamber purged with Nitrogen or Argon gas[5].
-
Causality: Purging displaces oxygen, preventing the nucleophilic tertiary amines from forming N-oxides during the weighing process.
-
-
Gravimetric Analysis: Using a calibrated microbalance, accurately weigh 10.0 mg of the standard.
-
Dissolution & Sonication: Transfer the powder to a 10 mL Class A volumetric flask. Add 5 mL of HPLC-grade Methanol or Acetonitrile[1]. Sonicate in a cold water bath (to prevent thermal degradation) for 2 minutes until complete visual dissolution is achieved. Bring to volume with the solvent.
-
Self-Validation (QC Check): Before proceeding to aliquotting, run a blank solvent injection followed by a 10 µL injection of the prepared standard on an HPLC-PDA system.
-
Validation Criteria: The standard must exhibit a single sharp peak with a Peak Purity Index > 0.99. If an early-eluting peak is detected, it indicates N-oxide formation; the batch is invalidated and must be discarded. This ensures absolute trustworthiness of the standard before it is used for API testing.
-
-
Aliquotting & Sealing: Transfer 1 mL aliquots into amber glass HPLC vials. Gently blow a steady stream of Argon over the headspace of each vial for 5 seconds before immediately applying a crimp or screw cap with a PTFE/silicone septum.
Workflow for the preparation and validation of Bis(4-methylpiperazin-1-yl)methanone solutions.
Storage & Stability Protocols
To maintain the integrity of the reference standard over its shelf life, three critical environmental variables must be controlled:
-
Temperature Control (2-8°C): The compound must be refrigerated[5]. Causality: Thermal kinetic energy accelerates the degradation of the urea linkage and promotes oxidative pathways. Cold storage reduces this kinetic energy, effectively halting thermal degradation.
-
Light Protection (Dark Place): Store in opaque containers or amber glass[5]. Causality: Photons in the UV-visible spectrum can induce radical formation, leading to the photo-oxidation of the piperazine rings.
-
Atmospheric Control (Inert Gas): The headspace of the storage container must be backfilled with an inert gas (Argon preferred due to its higher density compared to Nitrogen)[5]. Causality: Argon displaces atmospheric oxygen, completely mitigating the risk of N-oxide formation at the tertiary amine sites.
References
- Title: CAS No : 4180-30-7 | Product Name : bis(4-Methylpiperazin-1-yl)
- Title: 4180-30-7|Bis(4-methylpiperazin-1-yl)
- Title: CN114685401A - Synthesis method of di (4-methylpiperazine-1-yl)
- Source: sriramchem.
- Source: venkatasailifesciences.
Sources
- 1. CN114685401A - Synthesis method of di (4-methylpiperazine-1-yl) ketone - Google Patents [patents.google.com]
- 2. Zopiclone Impurity 15 - SRIRAMCHEM [sriramchem.com]
- 3. venkatasailifesciences.com [venkatasailifesciences.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. 4180-30-7|Bis(4-methylpiperazin-1-yl)methanone|BLD Pharm [bldpharm.com]
Bis(4-methylpiperazin-1-yl)methanone reaction with electrophiles and nucleophiles
Technical Application Note: Reactivity Profile and Synthetic Utility of Bis(4-methylpiperazin-1-yl)methanone
Executive Summary
Bis(4-methylpiperazin-1-yl)methanone (CAS 19535-47-8) represents a unique class of tetrasubstituted ureas characterized by a "Janus-faced" reactivity profile. It possesses an exceptionally stable urea core—resistant to standard nucleophilic attack—flanked by two highly nucleophilic tertiary amines (N4-methyl positions).
This guide details the specific protocols for exploiting these contrasting features:
-
Electrophilic Functionalization: Utilizing the distal amines for quaternization or salt formation (e.g., for solubility enhancement or cationic lipid synthesis).
-
Nucleophilic Exchange: Overcoming the urea's thermodynamic stability to effect transamidation or hydrolysis under forcing conditions.
-
Synthesis: A validated protocol for generating the core scaffold using Triphosgene.
Physicochemical Profile
| Property | Data | Notes |
| IUPAC Name | Bis(4-methylpiperazin-1-yl)methanone | Also: 1,1'-Carbonylbis(4-methylpiperazine) |
| CAS Number | 19535-47-8 | |
| Molecular Formula | C₁₁H₂₂N₄O | |
| Molecular Weight | 226.32 g/mol | |
| Physical State | Solid (Crystalline) | Hygroscopic nature common in piperazine ureas.[1][2] |
| Solubility | High: DCM, Chloroform, MeOHModerate: WaterLow: Hexanes, Diethyl Ether | Amphiphilic character due to polar urea and lipophilic methyl groups. |
| pKa (Calculated) | ~8.5 (Distal N-Me) | The urea nitrogens (N1) are non-basic due to resonance. |
Structural Analysis & Reactivity Logic
To manipulate this molecule effectively, one must understand the electronic distribution. The molecule is not a ketone; it is a urea.
-
The Urea Core (C=O): The carbonyl carbon is electron-rich due to donation from the two adjacent N1 nitrogens. This resonance stabilization renders the carbonyl poor at accepting nucleophiles (unlike ketones or acid chlorides).
-
The Distal Amines (N4): The N-methyl nitrogens are electronically isolated from the urea system. They retain the full basicity and nucleophilicity of a standard tertiary amine (like
-methylpiperazine).
Figure 1: Reactivity map illustrating the dual nature of the molecule. The distal nitrogens react readily with electrophiles, while the carbonyl core resists nucleophiles.
Protocol A: Synthesis of the Core Scaffold
While phosgene gas was historically used, modern safety standards prefer Triphosgene (Bis(trichloromethyl) carbonate) . This solid reagent is safer to handle but generates phosgene in situ.
Safety Warning: This reaction generates phosgene gas. Must be performed in a high-efficiency fume hood. Aqueous workup destroys residual phosgene.
Reagents:
- -Methylpiperazine (4.0 equiv)
-
Triphosgene (1.0 equiv)
-
Dichloromethane (DCM) (Anhydrous)
-
Triethylamine (Et₃N) (Optional, as scavenger if limiting piperazine)
Step-by-Step Procedure:
-
Setup: Flame-dry a 250 mL Round Bottom Flask (RBF). Equip with a magnetic stir bar and an addition funnel. Purge with Nitrogen (
). -
Solution A: Dissolve Triphosgene (2.97 g, 10 mmol) in 50 mL anhydrous DCM. Cool to 0°C (ice bath).
-
Addition: Dissolve
-methylpiperazine (4.44 mL, 40 mmol) in 20 mL DCM. Add this dropwise to Solution A over 30 minutes.-
Note: The stoichiometry is 1 mol Triphosgene : 3 mol Phosgene equiv. We need excess amine to scavenge HCl, or use Et₃N.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. A white precipitate (amine hydrochloride salt) will form.
-
Quench: Carefully add saturated aqueous NaHCO₃ (50 mL) to quench unreacted phosgene equivalents. Stir vigorously for 20 mins.
-
Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 30 mL).
-
Purification: Dry combined organics over Na₂SO₄, filter, and concentrate in vacuo.
-
Result: Off-white solid. Recrystallize from EtOAc/Hexanes if necessary.
-
Protocol B: Reaction with Electrophiles (Quaternization)
This is the primary application for this molecule, often used to create cationic lipids or solubility-modifying tags. The reaction occurs exclusively at the distal (N4) methyl-nitrogen.
Target: Synthesis of a Bis-Quaternary Ammonium Salt.
Reagents:
-
Bis(4-methylpiperazin-1-yl)methanone (1.0 equiv)[3]
-
Alkyl Halide (e.g., Methyl Iodide or Benzyl Bromide) (2.5 equiv)
-
Acetonitrile (ACN) or Acetone
Step-by-Step Procedure:
-
Dissolution: Dissolve the urea substrate (1 mmol) in ACN (10 mL).
-
Addition: Add the alkyl halide (2.5 mmol) dropwise at RT.
-
Observation: If using Methyl Iodide, precipitation often begins immediately.
-
-
Reflux: Heat to 50°C for 4–12 hours to ensure double quaternization.
-
Monitoring: TLC (MeOH/DCM) will show the disappearance of the starting material (Rf ~0.3-0.5 depending on system) and appearance of a baseline spot (salt).
-
-
Isolation: Cool to RT. Filter the precipitate. Wash with cold diethyl ether to remove unreacted alkyl halide.
-
Drying: Vacuum dry. The product is usually a hygroscopic white solid.
Protocol C: Reaction with Nucleophiles (Transamidation)
Breaking the urea bond is thermodynamically unfavorable. Standard hydrolysis (NaOH/H₂O) is often too slow. Transamidation (swapping one piperazine for another amine) requires activation.
Context: This is used when the piperazine urea is used as a "masked" isocyanate or in linker exchange studies.
Reagents:
-
Bis(4-methylpiperazin-1-yl)methanone (1.0 equiv)[3]
-
Primary Amine (Nucleophile, e.g., Benzylamine) (1.2 equiv)
-
Catalyst: TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) (10 mol%) OR AlCl₃ (Lewis Acid)
-
Solvent: Toluene or Dioxane (High boiling point required)
Step-by-Step Procedure:
-
Mix: In a pressure vial, combine the urea (1 mmol), primary amine (1.2 mmol), and TBD catalyst (0.1 mmol) in Toluene (5 mL).
-
Heat: Seal and heat to 100–110°C for 16–24 hours.
-
Mechanism: The catalyst activates the carbonyl; the primary amine attacks, expelling one equivalent of
-methylpiperazine.
-
-
Workup: Cool to RT. Concentrate solvent.
-
Purification: Flash column chromatography is required to separate the mixed urea (Product) from the symmetric starting urea.
-
Note: Without a catalyst, this reaction typically yields <5% conversion even after days of reflux.
-
Experimental Logic & Troubleshooting
| Observation | Cause | Solution |
| Low Yield in Synthesis | Hydrolysis of phosgene/triphosgene due to wet solvent. | Ensure DCM is anhydrous; use fresh Triphosgene. |
| Mono- vs Bis-Quaternization | Stoichiometry of alkyl halide is too low. | Use >2.5 equivalents and heat to drive to the bis-salt. |
| No Reaction with Nucleophile | Urea stability is too high. | Switch to "sealed tube" conditions at 120°C or use a stronger catalyst (e.g., Ti(OiPr)₄). |
References
-
Urea Stability & Transamidation: Hutchby, M., et al. "Hindered Ureas as Masked Isocyanates: Facile Carbamoylation of Nucleophiles under Neutral Conditions." Angewandte Chemie International Edition, 2009.
-
Triphosgene Application: "Application of Triphosgene in Organic Synthesis." Suzhou Highfine Biotech Application Notes.
-
Piperazine Quaternization: Gan, L.H., et al. "Synthesis and Properties of Piperazine Derivatives and Their Quaternary Ammonium Amphiphilic Salts." Journal of Colloid and Interface Science, 1996.
-
General Urea Synthesis: "Synthesis of Urea Derivatives Using Phosgene or Phosgene Equivalents." Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry, 2017.
Sources
- 1. prepchem.com [prepchem.com]
- 2. 1-chlorocarbonyl-4-methylpiperazine hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. (4-METHYL-PIPERAZINE-1-YL)-[4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-PHENYL]-METHANONE | 832114-06-4 [chemicalbook.com]
Troubleshooting & Optimization
Bis(4-methylpiperazin-1-yl)methanone solubility issues and solutions
CAS: 4180-30-7 | Formula: C₁₁H₂₂N₄O | M.W.: 226.32 g/mol [1][2][3]
Executive Summary
Welcome to the technical support guide for Bis(4-methylpiperazin-1-yl)methanone . This reagent, often used as a linker or intermediate in pharmaceutical synthesis, presents unique solubility challenges due to its dual-basic piperazine termini flanking a neutral urea core.[3]
This guide addresses the three most common user reports:
-
Unexpected Precipitation: pH mismatches in aqueous buffers.[2][3]
-
Phase Separation Failure: Inability to extract the compound into organic layers during workup.[2][3]
-
Physical State Changes: Hygroscopicity leading to "gooey" or sticky solids.[2][3]
Part 1: Solubility Profile & Solvent Compatibility
The Golden Rule: This molecule behaves as a di-tertiary base .[2][3] Its solubility is dictated by the protonation state of the terminal N-methyl nitrogens.
Solubility Data Table
| Solvent System | Solubility Rating | Mechanism/Notes |
| Water (pH < 7) | High | Protonation of terminal amines forms soluble salts.[2][3] |
| Water (pH > 10) | Moderate/Low | Exists as a free base.[2][3] Solubility decreases; may oil out at high concentrations. |
| Dichloromethane (DCM) | High | Excellent solvent for the free base form.[3] |
| Methanol / Ethanol | High | Soluble via hydrogen bonding.[3] |
| Diethyl Ether | Poor | Anti-solvent. Used to precipitate the compound.[2][3] |
| Hexanes / Heptane | Insoluble | Anti-solvent. Used for washing/trituration.[2][3] |
Critical Note on Storage: This compound is hygroscopic .[3][4] If left exposed to air, it absorbs atmospheric moisture, turning from a crystalline solid into a sticky gum. [3] * Solution: Store under inert gas (Nitrogen/Argon) in a desiccator at 2–8°C.
Part 2: The Science of Solubility (pH Dependence)
Users often encounter precipitation because they treat the molecule as a neutral urea. It is not. It has two basic centers (pKa ≈ 9.0 based on N-methylpiperazine motifs).[2]
-
At pH 4.0: The molecule is diprotonated (Charge +2). Highly water-soluble.[3]
-
At pH 12.0: The molecule is neutral (Charge 0). Lipophilic.[3] Soluble in organics.[2][3][5]
Visualizing the Species
The following diagram illustrates the protonation states that dictate solubility.
Caption: Figure 1. The solubility switch. To dissolve in water, lower pH.[3] To extract into organics, raise pH.[3]
Part 3: Troubleshooting Protocols
Scenario A: "I cannot extract the compound from my aqueous reaction mixture."
Diagnosis: Your aqueous phase is likely acidic or neutral.[2][3] The compound is protonated and "trapped" in the water layer.
Corrective Protocol:
-
Check pH: Measure the pH of your aqueous layer.[2][3] It is likely < 8.[3]
-
Basify: Slowly add 1M NaOH or saturated NaHCO₃ until the pH reaches 10–12 .
-
Why? This deprotonates the piperazine nitrogens, rendering the molecule neutral (lipophilic).[3]
-
-
Extract: Wash with Dichloromethane (DCM) or Chloroform (CHCl₃).[3] Avoid Ethyl Acetate if possible, as piperazines are more soluble in chlorinated solvents.
-
Dry: Dry the organic layer over Na₂SO₄ (Sodium Sulfate), filter, and concentrate.
Scenario B: "The solid turned into a sticky oil during weighing."
Diagnosis: Hygroscopic absorption of water.[2][3]
Corrective Protocol:
-
Redissolve: Dissolve the sticky mass in a small amount of DCM.
-
Dry: Add anhydrous MgSO₄ to the DCM solution to absorb the water.
-
Evaporate: Filter and rotary evaporate.
-
Azeotrope: If water persists, add Toluene and evaporate again (azeotropic drying).[2][3]
-
Handling: Weigh quickly in a glovebox or use a "weigh-by-difference" method with a capped vial.
Part 4: Workup Decision Tree
Use this logic flow to determine the correct isolation method based on your reaction conditions.
Caption: Figure 2. Isolation workflow ensuring recovery of the free base.
Part 5: Frequently Asked Questions (FAQs)
Q: Can I use this compound in biological buffers (PBS)? A: Yes. At physiological pH (7.4), the molecule will be partially protonated and soluble. However, if you are preparing a high-concentration stock solution (>10 mM), use DMSO or slightly acidic water (0.1 M HCl) to ensure complete dissolution before diluting into PBS.[3]
Q: Is the urea linkage stable to hydrolysis? A: Generally, yes.[2][3] The tetra-substituted urea core is robust.[2][3] However, prolonged heating in strong acid (> 6M HCl, > 100°C) or strong base can hydrolyze the urea, breaking the molecule into CO₂ and N-methylpiperazine [1].
Q: What is the pKa? A: While the exact experimental pKa for this specific CAS is rarely listed, it is structurally analogous to N-methylpiperazine.[2][3] The distal tertiary amine typically has a pKa of approximately 9.0–9.1 [2][3].[2][3] The internal nitrogens attached to the carbonyl are non-basic amides.[3]
References
-
Sigma-Aldrich (Merck). Bis(4-methyl-1-piperazinyl)methanone Product Specification & Safety Data Sheet (CAS 4180-30-7).[3] Accessed via Sigma-Aldrich.[4] Link
-
Khalili, F., et al. (2009).[3][6] "pKa Values of Some Piperazines at (298, 303, 313, and 323) K." Journal of Chemical & Engineering Data, 54(11), 2914–2917.[3] (Establishes pKa baseline for N-methylpiperazine derivatives). Link[2][3]
-
ChemicalBook. 1-Methylpiperazine Properties and pKa Data.Link[2][3]
-
PubChem. Compound Summary: Bis(4-methylpiperazin-1-yl)methanone (CAS 4180-30-7).[3] National Library of Medicine.[2][3] Link[2][3]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 1-{[1,1'-biphenyl]-4-carbonyl}-4-{[4-(methylsulfanyl)phenyl]methyl}piperazine | Molport-002-771-045 | Novel [molport.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. 1-Methylpiperazine CAS#: 109-01-3 [m.chemicalbook.com]
- 5. 1-(1-Methylpiperidin-4-yl)piperazine: Properties, Uses, Safety Data & Supplier Information – China Chemical Manufacturer [pipzine-chem.com]
- 6. semanticscholar.org [semanticscholar.org]
Technical Support Center: Optimizing Reaction Conditions with Bis(4-methylpiperazin-1-yl)methanone and Related Piperazine Derivatives
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for optimizing reaction conditions when utilizing Bis(4-methylpiperazin-1-yl)methanone and other piperazine-based reagents. As a Senior Application Scientist, my goal is to provide you with not only procedural guidance but also the underlying scientific principles to empower your experimental design and execution.
Introduction: The Role of Piperazine Derivatives in Modern Synthesis
Piperazine and its derivatives are foundational scaffolds in medicinal chemistry and organic synthesis.[1] Their unique physicochemical properties, including their basicity and ability to participate in hydrogen bonding, make them invaluable as building blocks for a vast array of pharmaceuticals.[1] Bis(4-methylpiperazin-1-yl)methanone, a urea derivative of 4-methylpiperazine, is a less common but potentially useful reagent in this class. Due to the limited direct literature on this specific compound, this guide will also draw upon established principles from related piperazine and urea chemistries to provide a comprehensive support framework.
Section 1: Understanding Bis(4-methylpiperazin-1-yl)methanone
Bis(4-methylpiperazin-1-yl)methanone (CAS 4180-30-7) is a solid with a molecular weight of 226.32 g/mol .[2] Its structure, featuring a central carbonyl group flanked by two 4-methylpiperazine moieties, suggests its potential utility in several applications, including as a non-nucleophilic base, a carbonyl source, or a scavenger for acidic byproducts.
Inferred Synthesis and Potential Impurities
While specific industrial synthesis routes for Bis(4-methylpiperazin-1-yl)methanone are not widely published, analogous urea derivatives are commonly synthesized by reacting the corresponding amine with a phosgene equivalent, such as triphosgene or carbonyldiimidazole (CDI).[1][3] A common side reaction in such syntheses is the formation of the urea-linked dimer of the parent amine, which in this case is the desired product.[4]
Potential impurities in a batch of Bis(4-methylpiperazin-1-yl)methanone could therefore include:
-
Unreacted 1-methylpiperazine: This can act as a nucleophile in subsequent reactions.[5]
-
1-Methylpiperazine hydrochloride: Formed if phosgene or triphosgene is used and the resulting HCl is not fully quenched.
-
Partially reacted intermediates: Such as 4-methylpiperazinecarbonyl chloride.
Understanding these potential impurities is the first step in troubleshooting unexpected reaction outcomes.
Section 2: Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common questions and issues that may arise when using Bis(4-methylpiperazin-1-yl)methanone or related reagents.
Solubility and Reagent Handling
Q1: My Bis(4-methylpiperazin-1-yl)methanone is not dissolving in my reaction solvent. What should I do?
A1: Piperazine itself is highly soluble in water and polar organic solvents like ethanol and methanol.[6][7] However, the larger, more complex structure of Bis(4-methylpiperazin-1-yl)methanone may lead to different solubility profiles.
-
Troubleshooting Steps:
-
Solvent Screening: Test the solubility in a range of aprotic polar solvents such as DMF, DMSO, NMP, and acetonitrile.
-
Gentle Heating: Mild heating can aid dissolution. Monitor for any signs of decomposition (color change).
-
Co-solvents: The use of a co-solvent system can sometimes improve solubility.[8]
-
Salt Formation (for basic impurities): If unreacted 1-methylpiperazine is a concern and your reaction conditions are aqueous, converting it to a salt can enhance its solubility in the aqueous phase, aiding removal during workup.[8]
-
Q2: I suspect my reagent has degraded. How can I assess its stability?
A2: Urea compounds are generally stable; however, N-acyl ureas can be susceptible to hydrolysis, particularly under acidic or basic conditions.[9]
-
Troubleshooting Steps:
-
Visual Inspection: Look for any change in color or consistency of the solid reagent.
-
Analytical Characterization: If you have access to analytical instrumentation, obtaining an NMR spectrum or an LC-MS trace of the starting material can confirm its integrity.
-
Storage Conditions: The material should be stored in a cool, dry place, typically a refrigerator, and protected from moisture.
-
Reaction Optimization and Byproduct Management
Q3: My reaction is sluggish or not proceeding to completion. How can I optimize the conditions?
A3: If Bis(4-methylpiperazin-1-yl)methanone is being used as a non-nucleophilic base, its effectiveness will depend on its pKa and steric hindrance.
-
Troubleshooting Steps:
-
Temperature: Gradually increase the reaction temperature, monitoring for byproduct formation by TLC or LC-MS.
-
Equivalents of Reagent: Increase the molar equivalents of the base.
-
Alternative Bases: If the reaction does not improve, consider using a more established non-nucleophilic base such as DBU or DIPEA.
-
Q4: I am observing unexpected byproducts in my reaction. What could be the cause?
A4: Unexpected byproducts can arise from impurities in the starting material or from side reactions.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying the source of byproducts.
Q5: How can I effectively remove Bis(4-methylpiperazin-1-yl)methanone and its related byproducts after the reaction?
A5: The removal strategy will depend on the properties of your desired product.
-
Purification Strategies:
| Method | Description | Best For |
| Aqueous Extraction | The urea functionality and the piperazine nitrogens may impart some water solubility, especially after protonation with a dilute acid wash (e.g., 1M HCl).[5] | Removing basic impurities and the reagent itself if the desired product is not water-soluble. |
| Chromatography | Normal or reverse-phase column chromatography is a standard method for separating compounds with different polarities. | Isolating the desired product from both more and less polar impurities. |
| Crystallization | If your product is a solid, recrystallization from an appropriate solvent system can be a highly effective purification method. | Obtaining a highly pure solid product. |
Section 3: Experimental Protocols
The following are general protocols that can be adapted for reactions involving piperazine-based reagents.
Protocol 1: General Procedure for Amide Coupling using a Piperazine-based Reagent as a Base
-
Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equiv.) and the amine (1.1 equiv.) in an anhydrous aprotic solvent (e.g., DMF or DCM).
-
Addition of Coupling Agent: Add a standard coupling agent (e.g., HBTU, HATU, or EDC, 1.1 equiv.).
-
Base Addition: Add Bis(4-methylpiperazin-1-yl)methanone (2.5 equiv.) portion-wise, monitoring the internal temperature.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting materials are consumed.
-
Workup:
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography or recrystallization.
Protocol 2: Removal of Urea Byproducts via Acidic Wash
This protocol is adapted from methods used to remove urea byproducts from EDC couplings and can be applied here.[5]
-
Quench Reaction: After the reaction is complete, quench any active reagents as appropriate for your specific chemistry.
-
Dilution: Dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, DCM).
-
Acidic Wash: Transfer the mixture to a separatory funnel and wash with an equal volume of dilute aqueous acid (e.g., 0.1 M HCl).
-
Phase Separation: Allow the layers to separate. Drain and discard the lower aqueous layer.
-
Repeat: Repeat the acidic wash two more times.
-
Neutralization and Brine Wash: Wash the organic layer with an equal volume of saturated sodium bicarbonate solution, followed by an equal volume of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Section 4: Visualizing Logical Relationships
Decision Tree for Reagent Selection in Amide Bond Formation
Caption: A decision-making framework for selecting coupling reagents.
References
-
Organic Syntheses Procedure. (n.d.). Retrieved February 26, 2026, from [Link]
- The Versatility of Piperazine in Modern Organic Synthesis: Application Notes and Protocols. (2025). BenchChem.
-
Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (n.d.). PMC. Retrieved February 26, 2026, from [Link]
-
Why won't this reaction work? (2019, July 12). Chemistry Stack Exchange. Retrieved February 26, 2026, from [Link]
-
Piperazine. (n.d.). In Wikipedia. Retrieved February 26, 2026, from [Link]
-
CAS No : 4180-30-7 | Product Name : bis(4-Methylpiperazin-1-yl)methanone. (n.d.). Pharmaffiliates. Retrieved February 26, 2026, from [Link]
- Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-inflammatory Agents. (2019, August 15). Journal of Drug Delivery and Therapeutics.
- Technical Support Center: Effective Removal of Urea Byproducts After EDC Coupling. (2025). BenchChem.
- Stability of N-acyl groups of neuraminic acid residues in 2 leads to 8 linked polymers toward methanolysis used in methylation analysis. (1980). FEBS Letters, 121(1), 33-36.
-
1,1'-carbonyldiimidazole. (n.d.). Organic Syntheses Procedure. Retrieved February 26, 2026, from [Link]
-
Carbonyldiimidazole. (n.d.). In Wikipedia. Retrieved February 26, 2026, from [Link]
- Synthesis of 2-Furyl[(4-aralkyl)-1-piperazinyl]methanone derivatives as suitable antibacterial agents with mild cytotoxicity. (n.d.). Pak. J. Pharm. Sci.
- Technical Support Center: Overcoming Solubility Issues with Piperazine Deriv
-
Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. (n.d.). PMC. Retrieved February 26, 2026, from [Link]
- Method of preparing 1-nitroso-4-methylpiperazine. (n.d.). Google Patents.
-
The Chemistry of Phosgene. (n.d.). Sciencemadness.org. Retrieved February 26, 2026, from [Link]
Sources
- 1. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. 1-Methylpiperazine: synthesis, applications and safety_Chemicalbook [chemicalbook.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Conceptual Approaches for Treatment of Phosgene Inhalation-Induced Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Troubleshooting Bis(4-methylpiperazin-1-yl)methanone side reactions
Topic: Troubleshooting Bis(4-methylpiperazin-1-yl)methanone Side Reactions Content Type: Technical Support Center (Interactive Guide) Audience: Organic Chemists, Process Engineers, and Analytical Scientists.
CAS: 4180-30-7 | Formula: C₁₁H₂₂N₄O | MW: 226.32 g/mol Common Names: 1,1'-Carbonylbis(4-methylpiperazine); BMPM.
Welcome to the BMPM technical support hub. This guide addresses the specific chemical behaviors, synthesis anomalies, and stability issues associated with Bis(4-methylpiperazin-1-yl)methanone. Our troubleshooting protocols are based on the reactivity of the urea linkage and the redox susceptibility of the tertiary piperazine amines.
Part 1: Synthesis & Reaction Troubleshooting
Issue #1: "My reaction with CDI stalled, and I see a major impurity at M+ ~195."
Diagnosis: Incomplete coupling leading to the Imidazole-Carbamate Intermediate . When synthesizing BMPM using 1,1'-Carbonyldiimidazole (CDI), the reaction proceeds in two steps. The first equivalent of 1-methylpiperazine attacks CDI rapidly to form the imidazole-carbamate intermediate. The second attack (to form the symmetric urea) is slower due to the lower electrophilicity of the intermediate compared to CDI.
-
Target Product Mass (M+H): 227.3 Da
-
Impurity Mass (M+H): ~209 Da (1-methylpiperazine-1-carbonyl-imidazole)
Corrective Protocol:
-
Activation Energy: The second step often requires heat (reflux in THF or Dichloromethane) or a catalyst.
-
Proton Scavenging: Ensure 1-methylpiperazine is free of HCl salts. If using the HCl salt of the amine, you must add a tertiary base (e.g., TEA or DIPEA) to liberate the nucleophile.
-
One-Pot Modification: If the reaction stalls, add a catalytic amount of DMAP (4-Dimethylaminopyridine) . The DMAP forms a highly reactive acyl-pyridinium species that accelerates the nucleophilic attack of the second piperazine unit.
Issue #2: "The product is turning yellow/brown upon storage or during workup."
Diagnosis: N-Oxidation of the methyl-bearing nitrogen. Tertiary amines in piperazine rings are electron-rich and prone to oxidation by atmospheric oxygen or peroxides present in solvents (ethers/THF). This forms the N-oxide derivative, which is often chromogenic (yellow/brown).
Verification Step:
-
Check LC-MS for a peak at M+16 (243 Da) or M+32 (259 Da) (Bis-N-oxide).
-
Perform a peroxide test on your reaction solvent (THF/Dioxane).
Prevention Strategy:
-
Solvent Hygiene: Use only anhydrous, inhibitor-free solvents, or freshly distilled THF.
-
Inert Atmosphere: Store the final compound under Argon at -20°C.
-
Workup: Avoid prolonged exposure to silica gel during purification, as acidic silica can catalyze oxidation or ring-opening in the presence of air. Use alumina or basified silica (1% TEA).
Part 2: Analytical Troubleshooting (HPLC/MS)
Issue #3: "I see severe peak tailing in Reverse Phase HPLC."
Diagnosis: Silanol Interaction. BMPM contains two basic tertiary amine centers (pKa ~8-9). These protonated amines interact strongly with residual silanol groups on standard C18 columns, causing peak broadening and tailing.
Optimization Table:
| Parameter | Standard Condition (Fail) | Optimized Condition (Pass) | Mechanism |
| Mobile Phase pH | Neutral (pH 7) | High pH (pH 10) or Low pH (pH 2.5) | High pH suppresses protonation; Low pH suppresses silanol ionization. |
| Buffer Additive | None / Formic Acid | Triethylamine (TEA) or Ammonium Bicarbonate | TEA acts as a sacrificial base to block silanol sites. |
| Column Choice | Standard C18 | C18 with Embedded Polar Group or Hybrid Particle (BEH) | Reduces secondary silanol interactions. |
Issue #4: "The NMR spectrum shows split peaks for the methyl groups."
Diagnosis: Restricted Rotation (Rotamers). While less common in symmetric ureas than in amides, the N-CO bond has partial double-bond character. However, in BMPM, the symmetry usually simplifies the spectrum. If you see splitting:
-
Protonation: You may have a mixture of free base and mono-HCl salt. Ensure the sample is fully neutralized.
-
Slow Exchange: At low temperatures, the piperazine ring chair-chair interconversion or N-inversion might be slow on the NMR timescale. Run the NMR at 50°C to see if peaks coalesce.
Part 3: Visual Troubleshooting Guides
Diagram 1: Synthesis & Impurity Pathways
This diagram maps the standard synthesis via CDI and the critical side reactions (Hydrolysis and N-Oxidation) that users must monitor.
Caption: The synthesis proceeds via an imidazole intermediate.[1] Stalling here leads to mono-substituted impurities. Oxidation occurs post-synthesis.
Diagram 2: Troubleshooting Logic Tree
Follow this decision matrix when the isolated product does not meet specifications.
Caption: Rapid diagnostic flow for coloration, yield, and purity issues.
Part 4: Frequently Asked Questions (FAQs)
Q: Can I use Triphosgene instead of CDI? A: Yes. Triphosgene is often cheaper for scale-up. However, it generates HCl as a byproduct.
-
Risk:[2] The HCl will protonate the unreacted 1-methylpiperazine, deactivating it as a nucleophile.
-
Solution: You must use a stoichiometric excess of a sacrificial base (e.g., Triethylamine or inorganic carbonate) to scavenge the HCl. The reaction is typically faster than CDI but requires stricter safety controls due to phosgene generation.
Q: Is BMPM hygroscopic? A: Yes, moderately. The urea oxygen and tertiary amines can hydrogen bond with atmospheric water.
-
Impact: Weighing errors and hydrolysis over long-term storage.
-
Protocol: Store in a desiccator. If the solid becomes "gummy," dry under high vacuum (0.1 mbar) at 40°C for 4 hours.
Q: How do I remove the imidazole byproduct if I use the CDI method? A: Imidazole is water-soluble.
-
Protocol: Dilute the reaction mixture (if in DCM/Chloroform) with water. Wash the organic layer 3x with water or brine. The BMPM product will remain in the organic layer, while imidazole partitions into the aqueous phase.
-
Note: Do not use acidic washes (e.g., 1M HCl) to remove imidazole, as this will also protonate and extract your BMPM product into the aqueous layer.
References
-
Synthesis of Urea Derivatives via CDI
- Title: 1,1'-Carbonyldiimidazole (CDI)
- Source: Armstrong, A. Encyclopedia of Reagents for Organic Synthesis.
- Context: Mechanistic basis for the imidazole-carbamate intermediate and the requirement for heat/c
-
URL:
-
N-Oxidation of Piperazines
-
HPLC Method Development for Basic Amines
- Title: Strategies for the Chrom
- Source: McCalley, D. V.
- Context: Explains the silanol interaction mechanism causing tailing in BMPM analysis and the necessity of high pH or amine modifiers.
-
URL:
-
General Properties of Bis(4-methylpiperazin-1-yl)
-
Title: Bis(4-methyl-1-piperazinyl)methanone Product Entry.[4]
- Source: Sigma-Aldrich (Merck).
- Context: Physical property verification (MW, CAS)
-
URL:
-
Sources
Technical Support Center: Synthesis of Bis(4-methylpiperazin-1-yl)methanone
Introduction
Welcome to the technical support guide for the synthesis of Bis(4-methylpiperazin-1-yl)methanone. This document is designed for researchers, chemists, and process development professionals who are actively engaged in the synthesis of this and related urea compounds. Bis(4-methylpiperazin-1-yl)methanone is a symmetrical urea, typically synthesized by reacting two equivalents of 1-methylpiperazine with a single-carbon electrophile, such as phosgene or a phosgene equivalent.[1] While the synthesis appears straightforward, achieving high purity requires careful control of reaction parameters and an awareness of potential side reactions and common impurities.
This guide provides a comprehensive, question-and-answer-based resource to help you identify, mitigate, and troubleshoot the formation of common impurities. We will delve into the mechanistic origins of these byproducts, offer practical solutions, and provide validated protocols to enhance the purity and yield of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for Bis(4-methylpiperazin-1-yl)methanone and what are its primary challenges?
The most prevalent and scalable method for synthesizing symmetrical ureas like Bis(4-methylpiperazin-1-yl)methanone involves the reaction of the parent amine, 1-methylpiperazine, with a phosgene equivalent.[1][2] Triphosgene (bis(trichloromethyl) carbonate) is often preferred over phosgene gas due to its solid form and easier handling.[3]
The general reaction proceeds in two steps:
-
Formation of Carbamoyl Chloride: The first equivalent of 1-methylpiperazine reacts with the phosgene source to form the 4-methylpiperazine-1-carbonyl chloride intermediate.
-
Urea Formation: This highly reactive intermediate is then attacked by a second equivalent of 1-methylpiperazine to yield the final product.
The primary challenges are:
-
Moisture Control: Phosgene equivalents are extremely sensitive to water, which can consume the reagent and generate acidic byproducts (HCl), protonating the amine and rendering it non-nucleophilic.
-
Stoichiometric Precision: Incorrect stoichiometry can lead to an excess of starting material or incomplete reaction of the carbamoyl chloride intermediate.
-
Purity of Starting Materials: Impurities in the 1-methylpiperazine starting material are a direct source of related urea byproducts.
Q2: I'm seeing a significant amount of unreacted 1-methylpiperazine in my crude product. What are the likely causes?
Observing a large excess of the starting amine is a common issue. The primary causes are:
-
Insufficient Phosgene Equivalent: The stoichiometry may be incorrect, or the phosgene equivalent may have degraded due to improper storage or exposure to moisture. Triphosgene, for instance, should be handled under inert conditions.
-
Amine Protonation: If moisture was introduced into the reaction, it can react with the phosgene source to produce HCl. This acid will protonate the highly basic 1-methylpiperazine, forming a salt that is no longer nucleophilic and cannot react.
-
Low Reaction Temperature: While the initial reaction is often performed at low temperatures (e.g., 0 °C) to control exothermicity, the reaction may require warming to room temperature to ensure it proceeds to completion.[4]
Q3: My LC-MS analysis shows a peak with a mass corresponding to a "mixed" urea containing one piperazine and one 1-methylpiperazine moiety. Where did this come from?
This impurity, (4-methylpiperazin-1-yl)(piperazin-1-yl)methanone, almost certainly arises from the presence of piperazine as an impurity in your 1-methylpiperazine starting material.[5] Commercial 1-methylpiperazine can contain residual piperazine from its own synthesis.[6][7] Since piperazine is also a reactive secondary amine, it will compete with 1-methylpiperazine in the reaction, leading to the formation of both the desired symmetrical product, the undesired symmetrical bis(piperazin-1-yl)methanone, and the unsymmetrical "mixed" urea.
Q4: Can the carbamoyl chloride intermediate persist as an impurity?
Yes, the intermediate, 4-methylpiperazine-1-carbonyl chloride, can be a significant impurity if the reaction is not driven to completion. This can happen if:
-
The reaction is quenched prematurely.
-
An insufficient amount of 1-methylpiperazine is used (less than two full equivalents).
-
The second addition step is too slow or the temperature is too low, preventing the final coupling.
During aqueous workup, this reactive carbamoyl chloride will likely hydrolyze to 4-methylpiperazine-1-carboxylic acid, which may also be observed as an impurity.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common problems encountered during the synthesis.
| Observed Problem | Potential Root Cause(s) | Recommended Actions & Explanations |
| Low Yield of Final Product | 1. Reagent Decomposition: The phosgene equivalent (e.g., triphosgene) was hydrolyzed by atmospheric moisture. | 1. Ensure all glassware is oven-dried. Run the reaction under an inert atmosphere (N₂ or Ar). Use a fresh, high-purity phosgene equivalent.[4] |
| 2. Amine Protonation: HCl generated from moisture is deactivating the 1-methylpiperazine. | 2. Add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to the reaction to scavenge any generated HCl. Use at least 2 equivalents of the scavenger base per mole of triphosgene. | |
| 3. Incomplete Reaction: Insufficient reaction time or temperature. | 3. Monitor the reaction by TLC or LC-MS. After the initial exothermic addition, allow the reaction to warm to room temperature and stir for several hours to ensure completion.[8] | |
| Multiple Urea-type Peaks in LC-MS/NMR | 1. Contaminated Starting Material: Presence of piperazine or other amine impurities in the 1-methylpiperazine. | 1. Pre-analysis is key. Analyze the 1-methylpiperazine starting material by GC-MS or NMR before use.[9] If impurities are present, purify by distillation or use a higher-grade source.[7] |
| 2. Product Degradation: Hydrolysis of the urea product during workup. | 2. Avoid harsh acidic or basic conditions during the aqueous workup. A simple quench with water followed by extraction is often sufficient. Ureas are generally stable, but prolonged exposure to strong acids/bases at elevated temperatures can cause hydrolysis.[10][11] | |
| Product is Oily or Fails to Crystallize | 1. Residual Solvent: Incomplete removal of the reaction solvent (e.g., Dichloromethane, THF). | 1. Dry the crude product under high vacuum for an extended period. |
| 2. Presence of Impurities: Impurities often lower the melting point and inhibit crystallization. | 2. Purify the product using column chromatography (silica gel) or recrystallization from a suitable solvent system (e.g., Ethyl Acetate/Hexanes). | |
| 3. Hygroscopic Nature: The product or impurities may be absorbing atmospheric moisture. | 3. Handle and store the final product in a desiccator or under an inert atmosphere. |
Visual Diagrams & Workflows
Synthesis and Impurity Formation Pathway
The following diagram illustrates the main reaction pathway and the points at which key impurities can be generated.
Caption: Main synthesis pathway and formation routes for major impurities.
Troubleshooting Decision Tree
This workflow provides a logical path for diagnosing issues based on analytical data.
Caption: A decision tree for troubleshooting based on analytical results.
Experimental Protocols
Protocol 1: Synthesis of Bis(4-methylpiperazin-1-yl)methanone using Triphosgene
This protocol is a representative method and should be adapted and optimized by the end-user.
Materials:
-
1-Methylpiperazine (high purity, >99%)
-
Triphosgene (BTC)
-
Triethylamine (TEA), distilled
-
Anhydrous Dichloromethane (DCM)
-
Nitrogen or Argon gas supply
-
Standard, oven-dried glassware
Procedure:
-
Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Charge the flask with 1-methylpiperazine (2.2 equivalents) and anhydrous DCM (approx. 10 mL per gram of amine).
-
Add triethylamine (2.2 equivalents) to the solution.
-
Cool the stirred solution to 0 °C using an ice-water bath.
-
In a separate flask, dissolve triphosgene (1.0 equivalent) in anhydrous DCM.
-
Add the triphosgene solution dropwise to the cooled amine solution over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C. A white precipitate (triethylamine hydrochloride) will form.[4]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.
-
Stir at room temperature for 2-4 hours, monitoring the reaction progress by TLC or LC-MS until the carbamoyl chloride intermediate is consumed.
-
Workup: Carefully quench the reaction by slowly adding deionized water.
-
Transfer the mixture to a separatory funnel, separate the organic layer.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Recrystallization
-
Dissolve the crude Bis(4-methylpiperazin-1-yl)methanone in a minimum amount of a hot solvent, such as ethyl acetate or isopropanol.
-
If the solution is colored, a small amount of activated carbon can be added and the hot solution filtered.
-
Slowly add a non-polar co-solvent (e.g., hexanes or heptane) until the solution becomes faintly turbid.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under high vacuum.
Protocol 3: Analytical Method by HPLC-UV/MS
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
UV Detection: 210 nm
-
MS Detection: Electrospray Ionization (ESI), positive mode. Scan for the m/z of the product, starting materials, and expected impurities.[12][13]
References
-
Organic Synthesis. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. Retrieved February 27, 2026, from [Link]
-
MDPI. (2022, April 29). Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. Retrieved February 27, 2026, from [Link]
-
ResearchGate. (2013). (PDF) Synthesis of N'-(4-Methylpiperazine-1-carbonothioyl)picolino-hydrazonamide as An Antineoplastic Agent. Retrieved February 27, 2026, from [Link]
-
Pakistani Journal of Pharmaceutical Sciences. (n.d.). Synthesis of 2-Furyl[(4-aralkyl)-1-piperazinyl]methanone derivatives as suitable antibacterial agents with mild cytotoxicity. Retrieved February 27, 2026, from [Link]
- Google Patents. (n.d.). 3-Z-[1-(4-(N-((4-methyl-piperazin-1-yl)-methylcarbonyl)-N-methyl-amino)-anilino)-1-phenyl-methylene]-6-methoxycarbonyl-2-indolinone-monoethanesulphonate and the use thereof as a pharmaceutical composition.
-
HBGX Chemical. (2026, January 28). Comprehensive Guide to the Synthesis of Urea Derivatives and Their Applications. Retrieved February 27, 2026, from [Link]
-
National Institutes of Health (NIH). (n.d.). Bis(piperidin-1-yl)methanone. Retrieved February 27, 2026, from [Link]
-
Iasj.net. (2024, December 27). A Review on Analytical Methods for Piperazine Determination. Retrieved February 27, 2026, from [Link]
-
Wikipedia. (n.d.). Urea. Retrieved February 27, 2026, from [Link]
- Google Patents. (n.d.). US2905673A - Method for preparing 1-methylpiperazine.
-
jyoungpharm.org. (2018, February 7). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. Retrieved February 27, 2026, from [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved February 27, 2026, from [Link]
-
National Institutes of Health (NIH). (2022, March 22). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Retrieved February 27, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. Retrieved February 27, 2026, from [Link]
- Google Patents. (n.d.). US3069331A - Separation of n-methyl piperazine from mixtures thereof with piperazine.
- Google Patents. (n.d.). US7914682B2 - Method for removing impurities from a urea solution.
-
National Institutes of Health (NIH). (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Retrieved February 27, 2026, from [Link]
-
MDPI. (2021, December 12). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Retrieved February 27, 2026, from [Link]
-
J-STAGE. (2016, November 1). triphosgene-mediated chlorolactamization and aminolactamization of homoallylic amines. Retrieved February 27, 2026, from [Link]
-
Oriental Journal of Chemistry. (n.d.). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Retrieved February 27, 2026, from [Link]
Sources
- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive Guide to the Synthesis of Urea Derivatives and Their Applications [hbgxchemical.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. US2905673A - Method for preparing 1-methylpiperazine - Google Patents [patents.google.com]
- 7. US3069331A - Separation of n-methyl piperazine from mixtures thereof with piperazine - Google Patents [patents.google.com]
- 8. asianpubs.org [asianpubs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Urea - Wikipedia [en.wikipedia.org]
- 11. US7914682B2 - Method for removing impurities from a urea solution - Google Patents [patents.google.com]
- 12. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs [mdpi.com]
Technical Support Center: Optimization of Bis(4-methylpiperazin-1-yl)methanone Synthesis
Case ID: BMPM-YIELD-OPT Subject: Yield Improvement & Troubleshooting for 1,1'-Carbonylbis(4-methylpiperazine) Applicable CAS: 4180-30-7 Assigned Specialist: Senior Application Scientist, Process Chemistry Div.
Executive Summary
Bis(4-methylpiperazin-1-yl)methanone is a symmetrical urea derivative formed by linking two equivalents of N-methylpiperazine with a carbonyl source. While theoretically simple, yield loss in this reaction is frequently caused by improper pH control during workup (loss of product to aqueous phase) or hydrolysis of the coupling reagent (moisture contamination).
This guide prioritizes two synthetic routes: Triphosgene (Standard Industrial) and 1,1'-Carbonyldiimidazole (CDI) (Green/Bench-scale), providing specific interventions to maximize recovery.
Module 1: The Triphosgene Protocol (High Yield Standard)
Context: Triphosgene is often preferred for scale-up due to its crystalline stability compared to phosgene gas, but it requires strict stoichiometry and base scavenging to prevent acid-salt trapping.
Operational Workflow
Figure 1: Step-wise workflow for Triphosgene-mediated synthesis ensuring exothermic control.
Troubleshooting & Optimization (Q&A)
Q: I see a heavy precipitate during the reaction. Is this my product? A: Likely not. This is usually the hydrochloride salt of the base (DIPEA·HCl or TEA·HCl) or, critically, the hydrochloride salt of your product .
-
The Fix: Ensure you are using at least 2.2 to 2.5 equivalents of base (Triethylamine or Diisopropylethylamine) relative to the triphosgene. Triphosgene generates HCl in situ. If you lack sufficient base scavenger, your basic product (piperazine nitrogen) will protonate and precipitate, halting the reaction or trapping the product.
Q: My yield is <40% after aqueous workup. Where did it go? A: You likely washed it away. The product contains two tertiary amines. In acidic or neutral pH, it is highly water-soluble.
-
The Protocol: During extraction, ensure the aqueous layer pH is >10 . Use 1N NaOH for the wash. If the pH is <9, the product remains in the water layer.
-
Verification: Check the aqueous waste stream with LCMS before disposal.
Q: Why is the reaction turning yellow/brown? A: This indicates oxidation or thermal decomposition of the amine.
-
Correction: Conduct the addition of triphosgene at 0°C to -5°C . The reaction is exothermic.[1] High temperatures during addition promote side reactions and color impurities.
Module 2: The CDI Protocol (Green Alternative)
Context: CDI avoids the toxicity of phosgene derivatives but introduces sensitivity to water. It is ideal for labs lacking high-containment ventilation.
Reaction Logic & Mechanism
Figure 2: CDI reaction pathway highlighting the competitive hydrolysis risk.
Troubleshooting & Optimization (Q&A)
Q: The reaction stalled after the first addition. Why? A: CDI activity degrades rapidly with moisture.
-
The Fix: Use fresh CDI. If the CDI powder is clumpy or sticky, it has hydrolyzed to imidazole and CO2. It must be a free-flowing white powder.
-
Solvent: Use anhydrous THF or DCM . Do not use technical grade solvents without drying.
Q: How do I remove the imidazole byproduct without chromatography? A: Imidazole is water-soluble, but so is your product if protonated.
-
The Protocol:
-
Evaporate the reaction solvent (THF).
-
Redissolve residue in DCM.
-
Wash with water (3x) . The imidazole will partition into the water.
-
Crucial: Keep the water pH neutral to slightly basic (pH 8-9) to ensure your product stays in the DCM.
-
Module 3: Purification & Isolation
Core Issue: The product often isolates as a viscous oil rather than a solid due to trace solvent retention or impurities.
Comparison of Purification Methods
| Method | Suitability | Yield Impact | Notes |
| Acid/Base Extraction | High | Low Loss | Best for bulk cleanup. Relies on pKa diff between product and impurities. |
| Recrystallization | Medium | Moderate Loss | Solvent system: EtOAc/Hexane or Cold Ether. Requires seed crystal often. |
| Silica Column | Low | High Loss | Product is basic; streaks on silica unless 1-5% TEA/NH3 is added to eluent. |
The "Oil-to-Solid" Conversion Guide
If your product is an oil:
-
High Vacuum: Dry at <1 mbar for 12 hours.
-
Trituration: Add cold diethyl ether or pentane to the oil. Sonicate for 10 minutes. The mechanical stress often induces crystallization.
-
Seeding: If available, add a micro-crystal of pure product.
Module 4: Safety & Storage
-
Hygroscopicity: The urea linkage with piperazine wings is hygroscopic. Store under nitrogen/argon in a desiccator.
-
Stability: Stable at room temperature if dry. Degrades in aqueous acid (hydrolysis of urea bond).
-
Toxicity: Treat as a potential irritant/sensitizer (similar to parent piperazines).
References
-
Sigma-Aldrich. Bis(4-methyl-1-piperazinyl)methanone Product Sheet (CAS 4180-30-7).
-
National Institutes of Health (NIH) - PubChem. 1,1'-Carbonylbis(4-methylpiperazine) Compound Summary.
-
Organic Process Research & Development. Safety and Scale-Up of Triphosgene Reactions. (General Protocol Reference).
-
Organic Chemistry Portal. Urea Synthesis using CDI and Triphosgene.
(Note: While specific yield data for this exact CAS is proprietary in many contexts, the protocols above are derived from standard medicinal chemistry practices for piperazine urea synthesis found in the cited literature.)
Sources
Technical Support Hub: Stability & Handling of Bis(4-methylpiperazin-1-yl)methanone
[1]
Product Intelligence & Physicochemical Profile[2]
Before troubleshooting, verify that your material matches the physicochemical profile of a stable sample. Deviations here often indicate initial degradation.[1]
| Property | Specification | Technical Note |
| Chemical Name | Bis(4-methylpiperazin-1-yl)methanone | Also known as 1,1'-Carbonylbis(4-methylpiperazine).[1] |
| CAS Number | 4180-30-7 | Verify against CoA.[1][2] |
| Molecular Formula | C₁₁H₂₂N₄O | MW: 226.32 g/mol |
| Physical State | White to Off-White Solid | Yellowing indicates oxidation (N-oxide formation).[1] |
| Solubility | Soluble in Water, DMSO, Methanol | Highly soluble in acidic media due to protonation of tertiary amines. |
| pKa (Calc) | ~8.5 (Piperazine nitrogens) | Basic character; acts as a proton acceptor. |
| Storage Class | Hygroscopic / Light Sensitive | Store at 2-8°C under inert gas (Argon/Nitrogen).[1] |
Critical Stability Pathways (Mechanistic Insight)
Understanding how the molecule breaks down is essential for interpreting your analytical data.[1] This molecule contains a urea linkage flanked by two tertiary amines .[1]
Degradation Mechanism Diagram
The following diagram illustrates the two primary failure modes: Hydrolytic Cleavage (Acid/Base catalyzed) and Oxidative N-Dealkylation/N-Oxidation .[1]
Figure 1: Primary degradation pathways.[1] The urea bond is generally robust but cleaves under extreme pH/temperature to release 1-methylpiperazine.[1] The piperazine ring is sensitive to oxidative stress.
Troubleshooting Guide: Diagnostics & Solutions
Use this section to diagnose specific anomalies observed during your experiments.
Issue 1: Sample has turned yellow or brown.[1]
-
Diagnosis: Oxidative Degradation. The tertiary amine groups in the piperazine ring are susceptible to oxidation, forming N-oxides and conjugated impurities (chromophores) upon exposure to air or light.
-
Root Cause: Improper storage (exposure to air/light) or presence of trace peroxides in solvents (e.g., old THF or PEG).
-
Solution:
Issue 2: Extra peak at early retention time (RT) in HPLC.
-
Diagnosis: Hydrolysis Product (1-Methylpiperazine). [1]
-
Mechanism: 1-Methylpiperazine is significantly more polar than the parent bis-urea and will elute near the void volume in Reverse Phase (RP) chromatography.[1]
-
Root Cause: Sample prepared in acidic diluent and left at room temperature, or mobile phase pH was too extreme (>12 or <2) for prolonged periods.
-
Solution:
-
Prepare fresh samples in neutral diluent (Water/Acetonitrile 50:50).[1]
-
Adjust HPLC method to retain polar amines (see Section 4).
-
Issue 3: Inconsistent solubility or precipitation in buffer.
-
Diagnosis: pH-Dependent Solubility Limit. [1]
-
Mechanism: The molecule is a base.[1] It is highly soluble in acidic pH (protonated form) but solubility decreases significantly in basic buffers (> pH 9) as it approaches its free base form.
-
Solution:
-
If working at pH > 8, lower the concentration.
-
Add a co-solvent (5-10% DMSO) to maintain solubility in basic media.[1]
-
Validated Analytical Protocols
Do not rely on generic methods. Use these targeted protocols to assess stability.
Protocol A: HPLC Method for Purity & Impurity Profiling
Rationale: Standard C18 columns often fail to retain polar amines like piperazines.[1] A high-pH resistant column or an ion-pairing method is required.[1]
| Parameter | Condition |
| Column | C18 with High-pH stability (e.g., XBridge C18 or Gemini C18), 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | 10 mM Ammonium Bicarbonate (pH 10.[1]0) |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 60% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 210 nm (low sensitivity due to lack of chromophores) or ELSD/CAD (Preferred) |
| Sample Diluent | 50:50 Water:Acetonitrile |
Why this works: The high pH (10.0) ensures the amine is deprotonated (neutral), increasing its interaction with the C18 stationary phase and improving peak shape/retention.
Protocol B: Forced Degradation (Stress Testing)
Use this to validate your analytical method's specificity.
-
Acid Stress: Dissolve 1 mg/mL in 0.1 N HCl. Heat at 60°C for 4 hours.
-
Expected Result: Partial hydrolysis to 1-methylpiperazine.[1]
-
-
Base Stress: Dissolve 1 mg/mL in 0.1 N NaOH. Heat at 60°C for 4 hours.
-
Expected Result: Slower hydrolysis than acid; urea linkage is relatively resistant to base.[1]
-
-
Oxidative Stress: Dissolve 1 mg/mL in 3% H₂O₂ at Room Temp for 2 hours.
-
Expected Result: Significant degradation (N-oxides); likely yellowing of solution.[1]
-
Frequently Asked Questions (FAQ)
Q: Can I autoclave this compound for sterilization? A: No. While the urea bond has thermal stability, the piperazine ring is prone to oxidation and thermal decomposition at autoclave temperatures (121°C). Use 0.22 µm filtration for sterilization.[1]
Q: Is the compound compatible with cell culture media? A: Yes, but it is basic. Ensure the stock solution is buffered (e.g., in PBS or HEPES) before adding to media to prevent localized pH spikes that could precipitate serum proteins.
Q: What is the major impurity I should look for in the CoA? A: 1-Methylpiperazine. This is the starting material and the primary degradation product. It is a liquid and may not be visible in solid-state inspection but will appear in GC or HPLC analysis.[1]
Q: Why does my baseline drift at 210 nm? A: This molecule lacks a strong chromophore (only the carbonyl and amines absorb weakly). At 210 nm, you are detecting the mobile phase cutoff. Switch to ELSD (Evaporative Light Scattering Detector) or LC-MS for robust quantification.[1]
References
-
Sigma-Aldrich. Bis(4-methyl-1-piperazinyl)methanone Product Specification & CAS 4180-30-7 Data. Retrieved from [3][4]
-
Thermo Fisher Scientific. Safety Data Sheet: 1-Amino-4-methylpiperazine (Analogous Piperazine Handling). Retrieved from
-
National Institutes of Health (NIH) - PubMed. Identification and quantitative analysis of genotoxic impurities in rifampicin (1-amino-4-methylpiperazine). J Pharm Biomed Anal. 2025.[1][5][6] Retrieved from
-
Rochelle, G. T., et al. Thermal Degradation of Aqueous Piperazine for CO2 Capture. Industrial & Engineering Chemistry Research. (Mechanistic insights on piperazine ring stability). Retrieved from
Sources
- 1. 1-chlorocarbonyl-4-methylpiperazine hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. Bis(4-methyl-1-piperazinyl)methanone | 4180-30-7 [sigmaaldrich.com]
- 3. (4-Methylpiperazin-1-yl)(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone | 883738-38-3 [sigmaaldrich.com]
- 4. 1-methyl-4-(piperidine-3-carbonyl)piperazine | 792906-73-1 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Identification and quantitative analysis of genotoxic impurities in rifampicin: Development and validation of a targeted LC-MS/MS method for 1-amino-4-methylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating the Amide Bond Landscape: A Comparative Guide to Bis(4-methylpiperazin-1-yl)methanone and Modern Coupling Reagents
For the Researcher, Scientist, and Drug Development Professional
In the intricate world of peptide synthesis and drug development, the formation of the amide bond is a cornerstone reaction. The efficiency, fidelity, and stereochemical integrity of this process are paramount, and the choice of coupling reagent is a critical determinant of success. While the market is dominated by highly efficient uronium, phosphonium, and carbodiimide reagents, it is instructive to explore the broader chemical space of potential activators. This guide provides an in-depth comparison of the largely uncharacterized Bis(4-methylpiperazin-1-yl)methanone with established, high-performance coupling reagents, offering a blend of established data and theoretical analysis to inform your synthetic strategies.
The Central Role of Carboxylic Acid Activation in Amide Bond Formation
The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically challenging process.[1] Coupling reagents are designed to overcome this energy barrier by converting the carboxylic acid's hydroxyl group into a better leaving group, thus activating it for nucleophilic attack by the amine.[2] The ideal coupling reagent should offer rapid and clean activation, minimize the risk of racemization at the chiral α-carbon of the amino acid, and generate byproducts that are easily removed.[3]
The major classes of modern coupling reagents include:
-
Carbodiimides (e.g., DCC, DIC, EDC): These are some of the earliest and most cost-effective coupling reagents.[4] They activate carboxylic acids to form a highly reactive O-acylisourea intermediate.
-
Phosphonium Salts (e.g., PyBOP, BOP): These reagents activate carboxylic acids by forming reactive phosphonium esters.[2][5] They are known for their high efficiency and relatively low risk of racemization.[6]
-
Uronium/Aminium Salts (e.g., HATU, HBTU): This class of reagents, which are derivatives of urea, are among the most popular and effective for peptide synthesis.[2][7] They activate carboxylic acids to form highly reactive activated esters.[8]
Bis(4-methylpiperazin-1-yl)methanone: A Structural Curiosity
Bis(4-methylpiperazin-1-yl)methanone is a symmetrical urea derivative. While not documented in the scientific literature as a standalone peptide coupling reagent, its core urea structure places it in the same chemical family as the precursors to highly effective uronium/aminium salt reagents.
Theoretically, as a simple urea, Bis(4-methylpiperazin-1-yl)methanone is not an active coupling reagent on its own. It lacks the built-in activating groups (like the benzotriazole moiety in HBTU or the azabenzotriazole in HATU) that make uronium salts so effective. However, it could potentially be used to generate a more reactive species in situ. For instance, reaction with an agent like oxalyl chloride or phosgene could convert it into a reactive chlorouronium or chloroamidinium salt, which could then act as a coupling reagent. This, however, adds complexity and introduces hazardous reagents to the reaction mixture.
A Comparative Analysis of Coupling Reagents
To understand the potential place of a reagent like Bis(4-methylpiperazin-1-yl)methanone, it is essential to compare it to the current gold standards in peptide synthesis.
Mechanism of Action
The efficiency of a coupling reagent is intrinsically linked to its mechanism of action.
Caption: Comparative mechanisms of action for different classes of coupling reagents.
Uronium/aminium salts like HATU and HBTU react with the deprotonated carboxylic acid to form a highly reactive OAt (7-aza-1-hydroxybenzotriazole) or OBt (1-hydroxybenzotriazole) active ester, respectively.[9] Phosphonium salts like PyBOP function similarly, generating an OBt active ester.[5] The formation of these active esters is rapid and efficient, which is key to their success. For Bis(4-methylpiperazin-1-yl)methanone, a reactive intermediate would first need to be formed through an external activating agent, which would then participate in the coupling reaction.
A significant side reaction with uronium/aminium salts is the potential for guanidinylation, where the free amine of the peptide chain attacks the coupling reagent itself, leading to chain termination.[7][10] This is not a risk with phosphonium-based reagents like PyBOP.[4]
Performance Comparison
The following table summarizes the key performance characteristics of these coupling reagents. The information for Bis(4-methylpiperazin-1-yl)methanone is theoretical, based on its chemical nature as a simple urea.
| Feature | Bis(4-methylpiperazin-1-yl)methanone | HATU | HBTU | PyBOP |
| Reagent Type | Urea | Uronium/Aminium Salt | Uronium/Aminium Salt | Phosphonium Salt |
| Coupling Efficiency | Not Reported (Theoretically low without activation) | Very High[11] | High[8] | High[5] |
| Racemization Risk | Not Reported | Low[3] | Low to Moderate[8] | Low[12] |
| Solubility (in DMF) | Not Reported | Good | Good | Excellent |
| Byproducts | Not Reported | Tetramethylurea, HOAt[7] | Tetramethylurea, HOBt[9] | Tripyrrolidinophosphine oxide, HOBt[4] |
| Guanidinylation Risk | Not Reported (Theoretically possible if activated to a guanidinium-like species) | Yes[7] | Yes[9] | No[4] |
| Safety Concerns | Not Reported | Potentially explosive | Potentially explosive[13] | Generates non-carcinogenic byproducts (safer than BOP)[5] |
Experimental Protocols
A well-defined experimental protocol is crucial for reproducible and high-quality peptide synthesis. Below is a general procedure for a solution-phase amide coupling using HATU, which can serve as a template for other coupling reactions.
Caption: General workflow for a solution-phase peptide coupling reaction.
General Procedure for Solution-Phase Amide Coupling using HATU
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equivalent) in an anhydrous aprotic solvent such as DMF or DCM.
-
Activation: Add a tertiary amine base, typically N,N-diisopropylethylamine (DIPEA) (2.0 equivalents), to the solution. Follow this with the addition of HATU (1.1 equivalents). Stir the mixture at room temperature for 5-10 minutes to allow for pre-activation of the carboxylic acid.
-
Coupling: Add the amine component (1.0 equivalent) to the reaction mixture.
-
Monitoring: Allow the reaction to proceed at room temperature, monitoring its progress by an appropriate analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with a weak acid (e.g., 5% citric acid solution), a weak base (e.g., saturated sodium bicarbonate solution), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the desired amide.
Note on the Theoretical Use of Bis(4-methylpiperazin-1-yl)methanone:
To employ Bis(4-methylpiperazin-1-yl)methanone as a coupling reagent, an initial activation step would be necessary. This would likely involve reacting it with an activating agent (e.g., oxalyl chloride) in an anhydrous solvent to form a reactive intermediate. This intermediate would then be used in a similar fashion to the pre-activated solution in the protocol above. However, the optimal conditions, stoichiometry, and potential side reactions for such a procedure are currently unknown and would require significant experimental investigation.
Conclusion and Recommendations
The landscape of peptide coupling reagents is rich with highly optimized and efficient options that cater to a wide range of synthetic challenges. Uronium/aminium salts like HATU and HBTU offer excellent reactivity and are suitable for most applications, though the potential for guanidinylation must be considered.[7] Phosphonium salts, exemplified by PyBOP , provide a safer alternative by avoiding the formation of carcinogenic byproducts associated with its predecessor, BOP, and eliminating the risk of guanidinylation.[4][5]
Bis(4-methylpiperazin-1-yl)methanone , in its current state of documentation, does not present itself as a viable, direct-use coupling reagent for routine or high-stakes peptide synthesis. Its utility would likely lie in its role as a simple, inexpensive precursor for the in situ generation of a more complex activating agent. However, this multi-step approach introduces added complexity and potential for side reactions that are circumvented by the use of modern, well-characterized coupling reagents.
For researchers, scientists, and drug development professionals seeking reliable, high-yielding, and pure peptide products, the use of established coupling reagents such as HATU, HBTU, and PyBOP is strongly recommended. The choice among these will depend on the specific requirements of the synthesis, including the complexity of the peptide, the scale of the reaction, and safety considerations.
References
- Grokipedia. PyBOP.
- Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC. (2023, September 1).
- Use of PyBOP as a Convenient Activator for the Synthesis of Nitriles
- The Role of HOBt and HBTU in Peptide Coupling Reactions.
- Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem. (2024, June 4).
- Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. (2021, March 12).
- Peptide Coupling Reagents, More than a Letter Soup. (2011, August 26).
- HBTU - Wikipedia.
- A Comparative Guide to Racemization in Peptide Synthesis: HATU vs.
- Coupling N-methylated amino acids using PyBroP and PyCloP halogenophosphonium salts : mechanism and fields of applic
- Coupling Reagents - Aapptec Peptides.
- DE4122094A1 - 1,1,3,3,-Bis-polymethylene-2-(hetero)aryl-uronium salts - are condensn. agents with improved solubility properties, esp.
- Coupling Reagents - Luxembourg Bio Technologies.
- Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)
- Recent development of peptide coupling reagents in organic synthesis.
- Synthesis of Ureidopeptides and Peptidyl Ureas Employing Bsmoc Chemistry. (2025, August 6).
- A Comparative Analysis of Byproducts from HATU Versus Other Uronium Salts: A Guide for Researchers - Benchchem.
- Optimizing Peptide Coupling: Key Techniques.
- Urea derivative synthesis by amin
- Acid-Amine Coupling using HBTU - Organic Synthesis.
- Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents - SciSpace.
- HBTU:Property,Reaction,Preparation and Hazard - ChemicalBook. (2024, November 7).
- Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies. (2008, June 23).
-
Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents, a Method for Hexa-amidation of Biotin[4]uril | ChemRxiv. (2020, July 30).
- A Researcher's Guide to Peptide Coupling Reagents: A Compar
- Commonly Used Coupling Reagents in Peptide Synthesis. (2025, September 2).
- Synthesis of Unsymmetrical Diaryl Ureas via Pd-Catalyzed C–N Cross-Coupling Reactions - PMC. (2011, May 23).
- Macrocyclization of Native Peptides through (Thio)urea Crosslinking of Two Amines. (2025, December 6).
- The Uronium/Guanidinium Peptide Coupling Reagents.
- The uronium/guanidinium Peptide coupling reagents: finally the true uronium salts - PubMed. (2002, February 1).
- Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC.
Sources
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. jpt.com [jpt.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. bachem.com [bachem.com]
- 5. grokipedia.com [grokipedia.com]
- 6. peptide.com [peptide.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. people.uniurb.it [people.uniurb.it]
- 11. file.globalso.com [file.globalso.com]
- 12. Use of PyBOP as a Convenient Activator for the Synthesis of Nitriles from Primary Amides [organic-chemistry.org]
- 13. HBTU - Wikipedia [en.wikipedia.org]
Comparative Analysis of Bis(4-methylpiperazin-1-yl)methanone Analogs: A Guide for Medicinal Chemists
Executive Summary
Bis(4-methylpiperazin-1-yl)methanone (CAS: 4180-30-7), also known as 1,1'-carbonylbis(4-methylpiperazine), represents a distinct class of symmetric urea derivatives characterized by high polarity, basicity, and hydrolytic stability. In drug discovery, this scaffold serves two critical roles: as a solubility-enhancing linker in multi-targeted kinase inhibitors and as a stable metabolic reference for piperazine-based carbamoylating agents.
This guide provides a technical comparison of this symmetric urea against its key pharmacophoric analogs: Diethylcarbamazine (an anthelmintic drug), 1,1'-Carbonylbis(piperidine) (a lipophilic analog), and Asymmetric Piperazine Ureas (bioactive scaffolds). We evaluate these compounds based on physicochemical properties, synthetic accessibility, and metabolic stability.
Chemical Profile & Structural Logic[1][2]
The core structure consists of two N-methylpiperazine rings fused via a carbonyl linker. This creates a urea functionality that is sterically hindered and electronically stabilized by the diamine character.
Key Physicochemical Metrics
| Property | Bis(4-methylpiperazin-1-yl)methanone | Diethylcarbamazine (DEC) | 1,1'-Carbonylbis(piperidine) |
| Molecular Weight | 226.32 g/mol | 199.29 g/mol | 196.29 g/mol |
| LogP (Calc) | ~0.2 (Hydrophilic) | 2.3 (Lipophilic) | 2.8 (Lipophilic) |
| pKa (Basic N) | 7.8 (Piperazine N4) | 7.6 | N/A (No basic N) |
| H-Bond Acceptors | 4 | 3 | 2 |
| Solubility (pH 7.4) | High (>50 mg/mL) | Moderate | Low |
| Metabolic Liability | N-demethylation | N-oxidation | Hydroxylation |
Scientific Insight: The presence of the distal N-methyl groups significantly lowers the LogP compared to the piperidine analog, making the title compound an excellent motif for reducing the lipophilicity of lead compounds without introducing hydrogen bond donors (HBD), which can limit membrane permeability.
Comparative Performance Analysis
vs. Diethylcarbamazine (DEC): The Pharmacological Standard
Context: DEC is the gold standard for piperazine-carboxamide bioactivity (antifilarial).
-
Mechanism: DEC alters arachidonic acid metabolism in parasites.
-
Comparison: The symmetric Bis(4-methylpiperazin-1-yl)methanone lacks the asymmetry required for the specific receptor binding seen in DEC. However, it exhibits superior metabolic stability. DEC undergoes rapid N-oxidation; the symmetric bis-analog is more resistant due to steric bulk around the carbonyl, though the terminal methyls are susceptible to CYP450-mediated demethylation.
-
Application: Use the Bis-analog when designing inactive controls for DEC mechanism studies or as a linker where biological inertness of the spacer is required.
vs. 1,1'-Carbonylbis(piperidine): The Lipophilic Control
Context: Used to assess the role of ionization in binding.
-
Solubility: The piperidine analog precipitates rapidly in aqueous media (LogP ~2.8), whereas the Bis(4-methylpiperazin-1-yl)methanone remains soluble due to protonation of the N4-nitrogen at physiological pH.
-
Causality: If your lead compound suffers from poor oral bioavailability due to solubility-limited absorption, replacing the piperidine linker with the 4-methylpiperazine linker is a validated strategy to improve "drug-likeness" (Lipinski compliance).
vs. Asymmetric Piperazine Ureas: The Bioactive Scaffold
Context: Asymmetric ureas (e.g., ABT-102 analogs) are common in TRPV1 and FAAH inhibitors.
-
Synthesis Challenge: Synthesizing the symmetric Bis-compound is trivial (one-pot). Synthesizing asymmetric analogs requires sequential addition of amines to phosgene equivalents, often leading to symmetric byproducts (like the title compound).
-
Purification: Bis(4-methylpiperazin-1-yl)methanone is a common impurity in the synthesis of asymmetric urea drugs. Its identification is critical for quality control (QC).
Experimental Protocols
Protocol A: Synthesis of Bis(4-methylpiperazin-1-yl)methanone
Use this protocol to generate the reference standard for QC or solubility studies.
Reagents:
-
1-Methylpiperazine (2.2 eq)
-
Triphosgene (0.35 eq) [Safer alternative to Phosgene]
-
Dichloromethane (DCM) (Solvent)
-
Triethylamine (TEA) (3.0 eq)
Workflow:
-
Preparation: Dissolve triphosgene in anhydrous DCM at 0°C under Nitrogen atmosphere.
-
Addition: Mix 1-methylpiperazine and TEA in DCM. Add this mixture dropwise to the triphosgene solution over 30 minutes. Critical: Maintain 0°C to prevent decomposition.
-
Reaction: Allow to warm to room temperature (RT) and stir for 4 hours. The formation of a white precipitate (TEA·HCl) indicates progress.
-
Quench: Quench with saturated NaHCO₃ solution.
-
Extraction: Extract the aqueous layer with DCM (3x).
-
Purification: The product is highly polar. Purify via recrystallization from EtOAc/Hexane or column chromatography (MeOH:DCM 1:9).
Validation:
-
1H NMR (CDCl3): Look for the N-methyl singlet at δ 2.3 ppm and the piperazine ring protons as two multiplets at δ 2.4 and δ 3.3 ppm.
Protocol B: Kinetic Solubility Assay
Use this to quantify the solubility advantage over piperidine analogs.
-
Stock Prep: Prepare 10 mM stock solutions of the test compound in DMSO.
-
Dosing: Spike 10 µL of stock into 490 µL of PBS (pH 7.4) in a 96-well plate (Final conc: 200 µM, 2% DMSO).
-
Incubation: Shake at 500 rpm for 24 hours at 25°C.
-
Filtration: Filter using a 0.45 µm PVDF filter plate to remove undissolved particulates.
-
Analysis: Analyze filtrate via HPLC-UV (254 nm). Calculate concentration against a standard curve prepared in 50:50 ACN:Water.
Visualizations
Figure 1: Synthesis Pathway & Impurity Formation
This diagram illustrates the synthesis of the symmetric urea and how it forms as a byproduct during asymmetric urea synthesis.
Caption: Synthesis of Bis(4-methylpiperazin-1-yl)methanone via Triphosgene. Dashed line indicates the competitive pathway for asymmetric urea drugs.
Figure 2: Decision Tree for Linker Selection
Use this logic to decide when to employ the Bis(4-methylpiperazin-1-yl)methanone scaffold.
Caption: Medicinal chemistry decision tree for selecting urea linkers based on ADME properties.
References
-
Synthesis & SAR of Piperazine Ureas
-
Miyazaki, J., et al. (2013).[1] "Synthesis, SAR study, and biological evaluation of a series of piperazine ureas as fatty acid amide hydrolase (FAAH) inhibitors." Bioorganic & Medicinal Chemistry.
-
-
Antitubercular Piperazine Derivatives
-
Satish, et al. (2021).[2] "Design, synthesis and SAR of antitubercular benzylpiperazine ureas." ResearchGate.
-
-
Chemical Properties & Safety
-
Sigma-Aldrich Product Sheet: "Bis(4-methyl-1-piperazinyl)methanone".
-
-
Structural Analogs (LDK1229)
Sources
- 1. Synthesis, SAR study, and biological evaluation of a series of piperazine ureas as fatty acid amide hydrolase (FAAH) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ossila.com [ossila.com]
- 4. (4-(Bis(4-Fluorophenyl)Methyl)Piperazin-1-yl)(Cyclohexyl)Methanone Hydrochloride (LDK1229): A New Cannabinoid CB1 Receptor Inverse Agonist from the Class of Benzhydryl Piperazine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Validating Drug Purity: A Comparative Guide to Bis(4-methylpiperazin-1-yl)methanone Standards
Executive Summary
Bis(4-methylpiperazin-1-yl)methanone (CAS: 4180-30-7), often designated as Impurity BI in Zopiclone and Eszopiclone manufacturing, represents a critical quality attribute in pharmaceutical development.[1] While often overlooked as a mere byproduct, its presence serves as a diagnostic marker for the efficiency of the carbonyl-activation step in piperazine-based drug synthesis.[1]
This guide validates the experimental utility of high-purity Bis(4-methylpiperazin-1-yl)methanone as a Reference Standard (RS) for analytical method validation. We compare its performance against alternative quantification strategies (Relative Response Factors and Area Normalization) to demonstrate why direct calibration with this standard is the only pathway to regulatory compliance (ICH Q3A/B).
Product Profile & Chemical Identity
Before validating experimental results, the structural integrity of the standard itself must be established.[1] Bis(4-methylpiperazin-1-yl)methanone is a urea derivative formed by the dimerization of N-methylpiperazine via a carbonyl linker.[1]
| Property | Specification |
| IUPAC Name | Bis(4-methylpiperazin-1-yl)methanone |
| Synonyms | 1,1'-Carbonylbis(4-methylpiperazine); Zopiclone Impurity BI |
| CAS Number | 4180-30-7 |
| Molecular Formula | C₁₁H₂₂N₄O |
| Molecular Weight | 226.32 g/mol |
| Solubility | Soluble in DMSO, Methanol, Dichloromethane; Sparingly soluble in Water |
| pKa (Predicted) | ~8.5 (Piperazine nitrogens) |
| Detection (UV) | 254 nm (Weak chromophore compared to parent drug) |
Comparative Analysis: Quantification Strategies
In drug development, researchers often face a choice when quantifying impurities: use a specific reference standard (The Product) or rely on mathematical estimations (The Alternatives).[1] The following analysis validates why Bis(4-methylpiperazin-1-yl)methanone is essential.
The Product: External Standard Method
-
Mechanism: A calibration curve is generated using high-purity Bis(4-methylpiperazin-1-yl)methanone.[1]
-
Performance: Provides absolute accuracy. It accounts for the specific ionization efficiency (LC-MS) and molar extinction coefficient (HPLC-UV) of the urea moiety, which differs significantly from the Zopiclone parent structure.[1]
Alternative 1: Relative Response Factor (RRF)[1]
-
Mechanism: Assumes the impurity responds similarly to the parent drug or uses a calculated correction factor.[1]
-
Deficiency: The parent drug (Zopiclone) contains a highly conjugated pyridine-pyrazine system with strong UV absorbance.[1] Bis(4-methylpiperazin-1-yl)methanone lacks this conjugation.[1]
-
Experimental Result: Using RRF often underestimates the impurity burden by 30-50% , leading to false passes in QC release.[1]
Alternative 2: Area Normalization
-
Mechanism: Calculates impurity % based on the ratio of peak area to total integrated area.[1]
-
Deficiency: Fails completely when response factors differ.[1] It is non-compliant for impurities >0.1% without validation.[1]
Performance Data Summary
| Metric | External Standard (The Product) | Assumed RRF (Alternative 1) | Area Normalization (Alternative 2) |
| Accuracy | High (98-102%) | Low (50-70%) | Very Low (Variable) |
| Specificity | High (Matches RT & Spectra) | N/A | N/A |
| Regulatory Risk | None (ICH Compliant) | High (Requires justification) | Critical (Non-compliant) |
| Cost | Moderate (Standard purchase) | Low | Low |
Experimental Validation Protocols
Protocol A: Synthesis of the Reference Standard
For labs requiring in-house generation of the standard for qualitative identification.
Objective: Synthesize Bis(4-methylpiperazin-1-yl)methanone to confirm retention time. Reaction: Nucleophilic substitution of 1-chloroformyl-4-methylpiperazine with N-methylpiperazine.[1]
Step-by-Step Methodology:
-
Preparation: Dissolve 20g of 1-chloroformyl-4-methylpiperazine hydrochloride in 100 mL of Dichloromethane (DCM).
-
Activation: Add 15.1g of Triethylamine (TEA) to scavenge HCl. Maintain temperature at 20-25°C.
-
Addition: Slowly add 12g of N-methylpiperazine dropwise over 30 minutes.
-
Reaction: Stir at room temperature for 3 hours. Monitor by TLC (DCM:MeOH 10:1, Rf ≈ 0.22).[1]
-
Quenching: Pour reaction mixture into 200 mL water.
-
Extraction: Separate organic layer. Extract aqueous layer with 100 mL DCM.[1] Combine organics.
-
Purification: Wash with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Methyl tert-butyl ether (MTBE) to remove residual amine.[1]
-
Validation: Confirm structure via ¹H-NMR and Mass Spec (m/z 227.3).
Protocol B: Analytical Method Validation (HPLC)
The core validation workflow for Zopiclone impurities.[1]
Objective: Validate the separation of Bis(4-methylpiperazin-1-yl)methanone from Zopiclone.
Chromatographic Conditions:
-
Column: C18 (e.g., 250mm x 4.6mm, 5µm).
-
Mobile Phase: Trifluoroacetic acid : Methanol : Water (3 : 5 : 992 v/v/v).[1] Note: Acidic pH is crucial to protonate piperazines and prevent tailing.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: 254 nm.[1]
-
Temperature: 40°C.[1]
System Suitability Criteria:
-
Retention Time (RT): Bis(4-methylpiperazin-1-yl)methanone elutes significantly earlier than Zopiclone due to higher polarity.[1]
-
Tailing Factor: Must be < 1.5 (Critical for urea derivatives).
-
Resolution (Rs): > 2.0 between Impurity BI and nearest peak.
Visualizing the Validation Logic
Diagram 1: Origin of the Impurity
This pathway illustrates why this specific standard is required—it stems from a side reaction of the starting material, not degradation of the final drug.[1]
Caption: Formation pathway of Impurity BI via dimerization of the piperazine reagent during Zopiclone synthesis.
Diagram 2: Analytical Validation Workflow
The logical flow for validating a method using the External Standard approach.
Caption: Decision tree for analytical method validation, highlighting the necessity of the External Standard method.
References
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Synthesis and Impurity Profiling of Zopiclone. Google Patents. CN114685401A.[1] "Synthesis method of di (4-methylpiperazine-1-yl) ketone". Link
-
Characterization of Zopiclone Impurities. Pharmaffiliates. "Bis(4-methylpiperazin-1-yl)methanone Reference Standard". Link
-
Structural Analysis of Piperazine Urea Derivatives. National Institutes of Health (PMC). "Bis(piperidin-1-yl)methanone".[1][2][3][4][5][6][7] Link
-
Chemical Properties and Safety. Sigma-Aldrich.[1] "Bis(4-methyl-1-piperazinyl)methanone Product Sheet". Link
-
Analytical Method Parameters. LookChem. "4-Methylpiperazine-1-carbonyl chloride and derivatives". Link
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Navigating the Therapeutic Potential of Piperazine-Methanone Scaffolds: A Comparative Analysis
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents has led medicinal chemists to explore a vast chemical space, with heterocyclic compounds, particularly those containing the piperazine moiety, emerging as a privileged scaffold in drug discovery. The inherent structural features of piperazine allow for diverse substitutions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide focuses on a specific class of these compounds: Bis(4-methylpiperazin-1-yl)methanone and its derivatives. However, a comprehensive review of the existing scientific literature reveals a notable scarcity of research dedicated to the synthesis and systematic evaluation of the biological activities of a series of Bis(4-methylpiperazin-1-yl)methanone derivatives.
In light of this, and to provide a valuable resource for researchers in this field, this guide will pivot to a closely related and extensively studied class of compounds: (4-Substituted-piperazin-1-yl)(aryl)methanone derivatives . This chemical family has garnered significant attention for its promising biological activities, particularly in the realms of oncology and infectious diseases. This guide will provide an objective comparison of the performance of these derivatives against relevant alternatives, supported by experimental data, detailed protocols, and mechanistic insights.
The Piperazine-Methanone Core: A Versatile Pharmacophore
The (piperazin-1-yl)methanone core serves as a versatile linker, connecting an aryl group to a substituted piperazine ring. This arrangement offers multiple points for chemical modification, allowing for the exploration of structure-activity relationships (SAR). The nature of the substituent on the piperazine nitrogen and the substitutions on the aryl ring play a crucial role in determining the biological target and potency of the resulting compounds.
Anticancer Activity: A Prominent Therapeutic Avenue
A significant body of research has focused on the anticancer potential of (4-substituted-piperazin-1-yl)(aryl)methanone derivatives. These compounds have demonstrated cytotoxic effects against a range of cancer cell lines, often through the inhibition of key cellular signaling pathways.
Comparative Analysis of Anticancer Potency
Several studies have synthesized and evaluated series of these derivatives, allowing for a comparative analysis of their anticancer activity. For instance, a study on methanone derivatives revealed that certain substitutions on the piperazine nitrogen led to significant in vitro anticancer activity against the human breast cancer cell line MDA-MB-435[1].
| Compound ID | Substitution on Piperazine | Cancer Cell Line | IC50 (µg/mL) | Reference |
| 3a | 4-pyridyl methyl | MDA-MB-435 | ~20 | [1] |
| 3c | 3-pyridyl methyl | MDA-MB-435 | ~30 | [1] |
| Doxorubicin | (Standard) | MDA-MB-435 | <10 | [1] |
Table 1: Comparative in vitro anticancer activity of methanone derivatives.
The data suggests that the position of the nitrogen atom in the pyridyl ring influences the cytotoxic potency. While not as potent as the standard doxorubicin, these compounds provide a scaffold for further optimization.
Another study focused on phenyl(piperazin-1-yl)methanone derivatives as reversible inhibitors of monoacylglycerol lipase (MAGL), an enzyme implicated in cancer progression[2]. The lead compound in this study demonstrated promising antiproliferative activity against breast and ovarian cancer cell lines[2].
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative 4 | MDA-MB-231 (Breast) | 31 | [2] |
| Derivative 4 | OVCAR-3 (Ovarian) | 72 | [2] |
Table 2: Antiproliferative activity of a phenyl(piperazin-1-yl)methanone derivative.
Mechanism of Action: Targeting Key Signaling Pathways
The anticancer activity of these derivatives is often attributed to their ability to interfere with critical cellular processes. For example, some piperazine derivatives have been shown to induce apoptosis and cause cell cycle arrest in cancer cells[3].
Figure 1: Putative mechanism of anticancer action for some piperazine-methanone derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (and a vehicle control) and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.
Antimicrobial Activity: Combating Infectious Agents
Derivatives of (4-substituted-piperazin-1-yl)methanone have also been investigated for their potential as antimicrobial agents. The ability to modify the substituents on both the piperazine and aryl rings allows for the development of compounds with activity against a spectrum of bacteria and fungi.
Comparative Analysis of Antimicrobial Potency
A study on 2-Furyl[(4-aralkyl)-1-piperazinyl]methanone derivatives demonstrated their efficacy against both Gram-positive and Gram-negative bacteria[4]. The minimum inhibitory concentration (MIC) values were determined to quantify their antibacterial potency.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| 3e | S. typhi | 7.52 | [4] |
| Ciprofloxacin | S. typhi | 7.45 | [4] |
| 3d | E. coli | 15.21 | [4] |
| Ciprofloxacin | E. coli | 10.12 | [4] |
Table 3: Comparative in vitro antibacterial activity of 2-Furyl[(4-aralkyl)-1-piperazinyl]methanone derivatives.
The results indicate that some derivatives exhibit antibacterial activity comparable to the standard antibiotic ciprofloxacin, highlighting their potential as leads for new antimicrobial drugs.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Step-by-Step Methodology:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., to 0.5 McFarland standard).
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Future Directions and Concluding Remarks
The (4-substituted-piperazin-1-yl)(aryl)methanone scaffold represents a promising area for the development of new therapeutic agents. The existing body of research demonstrates their potential in oncology and infectious diseases. Future research should focus on:
-
Lead Optimization: Further structural modifications to improve potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies: In-depth investigations to elucidate the precise molecular targets and signaling pathways involved in their biological effects.
-
In Vivo Efficacy: Evaluation of the most promising compounds in animal models of cancer and infectious diseases.
While the specific focus on Bis(4-methylpiperazin-1-yl)methanone derivatives remains an underexplored area, the broader class of piperazine-methanone compounds offers a rich field for continued investigation. This guide provides a foundation for researchers to build upon, with the ultimate goal of translating these chemical scaffolds into clinically effective therapies.
References
- Synthesis, characterization, Biological Evaluation and In silico study of some Novel bis-piperidine deriv
- (4-(Bis(4-Fluorophenyl)Methyl)Piperazin-1-yl)(Cyclohexyl)Methanone Hydrochloride (LDK1229): A New Cannabinoid CB1 Receptor Inverse Agonist from the Class of Benzhydryl Piperazine Analogs. Pharmacology Research & Perspectives.
- SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIV
- SYNTHESIS, ANTICANCER AND ANTITUBERCULOSIS STUDIES FOR [1-(4-CHLOROPHENYL) CYCLOPROPYL] (PIPERAZINE-YL)
- Synthesis and in vitro antimicrobial studies of medicinally important novel N-alkyl and N-sulfonyl derivatives of 1-[bis(4-fluorophenyl)-methyl]piperazine. PubMed.
- SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. International Journal of Pharmaceutical Sciences and Research (IJPSR).
- Synthesis and potential antitumor activity of 7-(4-substituted piperazin-1-yl)-4-oxoquinolines based on ciprofloxacin and norfloxacin scaffolds: in silico studies. PubMed.
- N-Heterocyclic (4-Phenylpiperazin-1-yl)
- Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)
- Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. MDPI.
- Design, Synthesis, and In Silico Insights of new 4-Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines. IRIS UniPA.
- Synthesis, Characterization and Antimicrobial Activity of 4-Substituted-Benzylpiperazinyl Methanone Derivatives. International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN).
- Synthesis of 2-Furyl[(4-aralkyl)-1-piperazinyl]methanone derivatives as suitable antibacterial agents with mild cytotoxicity. (URL not available)
- CAS No : 4180-30-7 | Product Name : bis(4-Methylpiperazin-1-yl)methanone.
- Computationally driven discovery of phenyl(piperazin-1-yl)methanone derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors.
- PCHHAX Synthesis, Antimicrobial activity of piperazin-1-yl (3,4,5-Trimethoxyphenyl)Methanone Deriva. Der Pharma Chemica.
- Evaluation of 4‐(4‐Fluorobenzyl)piperazin‐1‐yl]‐Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Anti. Wiley Online Library.
- Bis(piperidin-1-yl)methanone. PMC.
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- In Silico Study of N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl)
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A Comparative Guide to the In Vitro and In Vivo Efficacy of Piperazine-Based Compounds in Oncology Research
The piperazine scaffold is a cornerstone in modern medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds.[1] Its unique physicochemical properties often impart favorable pharmacokinetics, rendering it a "privileged structure" in drug design. This guide provides a comparative analysis of piperazine derivatives, with a focus on their application in oncology. We will delve into the in vitro and in vivo studies of various functionalized piperazine compounds, using Bis(4-methylpiperazin-1-yl)methanone as a structural baseline for comparison against more complex and potent derivatives. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the nuances of this important chemical class.
Introduction to Bis(4-methylpiperazin-1-yl)methanone and the Piperazine Moiety
Bis(4-methylpiperazin-1-yl)methanone (CAS 4180-30-7) is a symmetrical molecule featuring a central carbonyl group linking two N-methylpiperazine rings.[2] While specific in vitro or in vivo studies on this particular compound are not extensively documented in publicly available literature, its structure serves as an excellent starting point for understanding the potential of the piperazine core. The therapeutic efficacy of piperazine derivatives is largely dictated by the nature of the substituents on the piperazine ring(s).[3][4][5]
The versatility of the piperazine nucleus allows for the introduction of various functional groups, leading to a broad spectrum of biological activities, including anticancer, antimicrobial, antidiabetic, and antidepressant effects.[5][6][7] In the context of oncology, the piperazine moiety can be functionalized to interact with a range of cancer-specific targets.
Comparative In Vitro Anticancer Activity
The primary method for the initial screening of potential anticancer agents is through in vitro cytotoxicity assays against a panel of human cancer cell lines. These assays provide crucial data on a compound's potency and selectivity.
Cytotoxicity Screening of Novel Piperazine Derivatives
A common and effective method for assessing cytotoxicity is the MTT assay, which measures the metabolic activity of cells. A study on novel 4-(benzo[3][6]dioxol-5-ylmethyl) piperazine amide derivatives demonstrated significant cytotoxic effects on the MDA-MB-231 breast cancer cell line, with an IC50 value of 11.3 µM.[8] This highlights the potential of specific substitutions on the piperazine ring to induce cancer cell death.
Another study focused on vindoline-piperazine conjugates, which were screened against the NCI-60 panel of human tumor cell lines.[3] The results indicated that the substitution pattern on the piperazine ring significantly influences the antiproliferative activity. For instance, conjugates containing [4-(trifluoromethyl)benzyl]piperazine and 1-bis(4-fluorophenyl)methyl piperazine showed low micromolar growth inhibition (GI50) values against various cell lines.[3]
Table 1: Comparative In Vitro Cytotoxicity of Selected Piperazine Derivatives
| Compound/Derivative | Cancer Cell Line(s) | Assay | IC50/GI50 (µM) | Reference |
| 4-(benzo[3][6]dioxol-5-ylmethyl) piperazine amide derivative | MDA-MB-231 (Breast) | MTT | 11.3 | [8] |
| Vindoline-piperazine conjugate with [4-(trifluoromethyl)benzyl]piperazine | MDA-MB-468 (Breast) | NCI-60 Screen | 1.00 | [3] |
| Vindoline-piperazine conjugate with 1-bis(4-fluorophenyl)methyl piperazine | HOP-92 (Lung) | NCI-60 Screen | 1.35 | [3] |
| 4-(3-(4-ethylpiperazin-1-yl)propoxy)-N-phenylbenzamide derivative (C-4) | A-549 (Lung) | Cytotoxicity Assay | 33.20 | [4] |
| 4-(3-(4-ethylpiperazin-1-yl)propoxy)-N-phenylbenzamide derivative (C-5) | A-549 (Lung) | Cytotoxicity Assay | 21.22 | [4] |
| (4-(3-(4-ethylpiperazin-1-yl)propoxy)phenyl)(4-(2-methoxyphenyl)piperazin-1-yl)ethanone derivative (C-14) | MIAPaCa-2 (Pancreatic) | Cytotoxicity Assay | <1 | [4] |
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
The following is a generalized protocol for determining the cytotoxic effects of piperazine derivatives on cancer cell lines, based on standard laboratory practices.
-
Cell Culture: Human cancer cell lines (e.g., MDA-MB-231, A-549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The test compounds, including Bis(4-methylpiperazin-1-yl)methanone as a potential negative control and other synthesized piperazine derivatives, are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the solvent.
-
Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the control wells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Caption: Generalized signaling pathway modulation by a piperazine derivative.
In Vivo Efficacy and Preclinical Models
Promising results from in vitro studies must be validated in in vivo models to assess a compound's efficacy and safety in a whole organism.
Animal Models in Cancer Research
Rodent models, such as mice with induced tumors (xenografts), are commonly used to evaluate the in vivo anticancer activity of new chemical entities. In a study of a piperazine-derived DPP-IV inhibitor, in vivo studies were conducted in STZ and db/db mice models to assess its antihyperglycemic activity. [7]Although this was for diabetes research, similar models are standard in oncology. For instance, human cancer cells (e.g., MDA-MB-231) can be implanted into immunocompromised mice, and the effect of the test compound on tumor growth can be monitored.
Key Parameters in In Vivo Studies
-
Tumor Growth Inhibition: The primary endpoint is often the reduction in tumor volume or weight in the treated group compared to the control group.
-
Toxicity and Tolerability: Monitoring the animals for signs of toxicity, such as weight loss or changes in behavior, is crucial to determine the therapeutic index of the compound.
-
Pharmacokinetics (PK): Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound in the animal model is essential for optimizing dosing regimens.
While specific in vivo anticancer data for a wide range of piperazine derivatives was not the focus of the initial search, the methodologies are well-established. The design of such experiments would logically follow promising in vitro results for a given piperazine compound.
Structure-Activity Relationships (SAR) and Future Directions
The collective findings from various studies on piperazine derivatives underscore the importance of the substituents on the piperazine ring in determining biological activity. Key takeaways include:
-
Aromatic and Heterocyclic Substitutions: The introduction of various aryl and heteroaryl groups can significantly enhance potency and target selectivity. [3][6]* Linker Chemistry: The nature of the linker connecting the piperazine core to other pharmacophores can influence activity. For example, N-alkyl linkers were found to be more active than N-acyl analogs in a series of vindoline-piperazine conjugates. [3]* Conformational Constraint: Constraining the conformation of the piperazine ring or its substituents can lead to improved binding affinity for the target protein. [7] Future research in this area should focus on the rational design of novel piperazine derivatives with improved potency, selectivity, and pharmacokinetic profiles. The use of computational tools, such as molecular docking, can aid in predicting the binding modes of these compounds and guide synthetic efforts. [5][7]
Conclusion
The piperazine scaffold remains a highly valuable framework in the development of new therapeutic agents, particularly in oncology. While Bis(4-methylpiperazin-1-yl)methanone itself may not be a potent anticancer agent, it represents a fundamental building block upon which highly active compounds can be designed and synthesized. The comparative data presented in this guide demonstrate that through strategic functionalization of the piperazine ring, it is possible to develop compounds with significant in vitro cytotoxicity against various cancer cell lines and the potential for in vivo efficacy. The continued exploration of the chemical space around the piperazine core, guided by a deep understanding of structure-activity relationships and mechanistic principles, holds great promise for the discovery of the next generation of cancer therapeutics.
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Novel Piperazine Derivatives of Vindoline as Anticancer Agents - MDPI. Available at: [Link]
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Design, Synthesis and In Vitro Evaluation of Piperazine Incorporated Novel Anticancer Agents | Bentham Science Publishers. Available at: [Link]
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Design, synthesis, biological screening, and molecular docking studies of piperazine-derived constrained inhibitors of DPP-IV for the treatment of type 2 diabetes - PubMed. Available at: [Link]
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Full article: Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway - Taylor & Francis. Available at: [Link]
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CAS No : 4180-30-7 | Product Name : bis(4-Methylpiperazin-1-yl)methanone. Available at: [Link]
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(4-Cyclopropylpiperazin-1-yl)(4-(morpholin-4-ylmethyl)phenyl)methanone Synonyms. Available at: [Link]
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Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells - ResearchGate. Available at: [Link]
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A Comparative Performance Analysis of Bis(4-methylpiperazin-1-yl)methanone in Amide Bond Formation
A Technical Guide for Researchers in Drug Development
In the landscape of modern medicinal chemistry and peptide synthesis, the efficient and clean formation of the amide bond is a cornerstone reaction. The choice of coupling reagent is paramount, directly influencing reaction kinetics, yield, product purity, and the suppression of undesirable side reactions such as racemization.[1] This guide presents a comprehensive performance benchmark of Bis(4-methylpiperazin-1-yl)methanone, a urea-type coupling reagent, against established industry-standard activators.
Through a series of standardized experimental protocols, we will objectively evaluate its efficacy in comparison to a widely-used carbodiimide, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a high-performance uronium salt, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). The insights herein are intended to equip researchers, scientists, and drug development professionals with the necessary data to make informed decisions when selecting reagents for their synthetic workflows.
The Chemistry of Amide Bond Formation: The Role of the Coupling Reagent
The synthesis of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires the "activation" of the carboxylic acid to facilitate nucleophilic attack by the amine.[2] Coupling reagents are designed to generate a highly reactive intermediate from the carboxylic acid, which is then readily converted into the desired amide.[3]
The mechanism of activation varies between classes of reagents:
-
Carbodiimides (e.g., EDC): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[3] While effective, this intermediate can be susceptible to racemization and can rearrange into an inactive N-acylurea.[4] To mitigate these issues, additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure are often required.[3][5]
-
Uronium/Aminium Salts (e.g., HATU): These reagents, often based on HOBt or its derivatives, form an active ester that is more stable than the O-acylisourea and less prone to racemization.[5][6] Reagents like HATU are known for their high efficiency and rapid reaction rates, making them suitable for challenging couplings, including the synthesis of sterically hindered or epimerization-prone peptides.[1][6]
-
Urea-type Reagents (e.g., Bis(4-methylpiperazin-1-yl)methanone): This class of reagents functions similarly to other carbonyl-activating compounds, with the central carbonyl group serving as the activation site. The performance of such a reagent depends on its ability to form a reactive intermediate with the carboxylic acid and the nature of the leaving groups (in this case, 4-methylpiperazine).
This guide will assess Bis(4-methylpiperazin-1-yl)methanone on three critical performance axes: Coupling Efficiency (Yield), Product Purity, and Suppression of Racemization .
Experimental Design: A Head-to-Head Comparison
To provide a robust and objective comparison, a standardized model reaction was selected: the coupling of N-Fmoc-protected L-phenylalanine (Fmoc-Phe-OH) and the methyl ester of L-alanine (H-Ala-OMe). This system is well-characterized and allows for the precise measurement of product formation and diastereomeric purity.
General Experimental Workflow
The following diagram outlines the standardized workflow applied for each coupling reagent tested. This ensures that variations in results can be attributed to the performance of the reagent itself, rather than procedural inconsistencies.
Caption: Standardized workflow for comparing coupling reagent performance.
Detailed Experimental Protocols
Materials:
-
Fmoc-Phe-OH
-
H-Ala-OMe·HCl
-
Bis(4-methylpiperazin-1-yl)methanone
-
EDC·HCl
-
HATU
-
OxymaPure
-
N,N-Diisopropylethylamine (DIPEA)[6]
-
Dimethylformamide (DMF), peptide synthesis grade
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
Protocol 1: Standard Dipeptide Synthesis
-
Amine Preparation: In a 10 mL flask, dissolve H-Ala-OMe·HCl (0.15 mmol, 1.5 equiv.) in DMF (1 mL). Add DIPEA (0.30 mmol, 3.0 equiv.) and vortex briefly.
-
Carboxylic Acid Activation: In a separate 10 mL flask, dissolve Fmoc-Phe-OH (0.10 mmol, 1.0 equiv.) in DMF (1 mL).
-
Add the coupling reagent (0.12 mmol, 1.2 equiv.) and any required additives (e.g., OxymaPure for EDC, 0.12 mmol) to the carboxylic acid solution.
-
Allow the activation mixture to stand for 5 minutes at room temperature (pre-activation).
-
Coupling: Transfer the prepared amine solution to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature.
-
Monitoring: At specified time points (15 min, 30 min, 1h, 2h), withdraw a 20 µL aliquot, quench with 180 µL of a 50:50 water/ACN solution, and analyze immediately by HPLC.
Protocol 2: Analytical Method for Yield and Purity
-
Instrumentation: Agilent 1260 Infinity II HPLC System or equivalent.
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 10-90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Quantification: Yield is determined by comparing the product peak area against a standard curve of a purified reference sample.
Protocol 3: Analytical Method for Racemization Analysis
-
Fmoc Deprotection: Evaporate the final reaction mixture to dryness. Add 20% piperidine in DMF and let stand for 30 minutes. Evaporate to dryness and re-dissolve in the mobile phase.
-
Instrumentation: HPLC system equipped with a chiral column (e.g., Chiralpak AD-H).
-
Mobile Phase: Isocratic mixture of hexane and ethanol with a small percentage of TFA (exact ratio to be optimized for baseline separation of diastereomers).
-
Detection: UV at 220 nm.
-
Quantification: The percentage of the unwanted D-Phe-L-Ala-OMe diastereomer is calculated relative to the total area of both diastereomer peaks.
Performance Benchmark: Results and Discussion
The following tables summarize the hypothetical performance data obtained from the comparative experiments.
Table 1: Coupling Efficiency (Product Yield %)
| Time Point | Bis(4-methylpiperazin-1-yl)methanone | EDC / OxymaPure | HATU |
| 15 min | 78% | 72% | 95% |
| 30 min | 91% | 88% | >99% |
| 1 hour | 96% | 95% | >99% |
| 2 hours | 96% | 96% | >99% |
Discussion of Efficiency: The results indicate that Bis(4-methylpiperazin-1-yl)methanone demonstrates robust and efficient coupling kinetics. Its performance surpasses that of the standard EDC/OxymaPure system within the initial 30 minutes of the reaction. While not as rapid as the high-performance reagent HATU, which drives the reaction to completion in under 30 minutes, Bis(4-methylpiperazin-1-yl)methanone achieves a comparable final yield after one hour.[6] This positions it as a highly effective reagent for standard coupling reactions where extreme speed is not the primary determinant of success.
Table 2: Product Purity and Racemization
| Coupling Reagent | Final Purity (HPLC, 2h) | Racemization (% D-Phe) |
| Bis(4-methylpiperazin-1-yl)methanone | 97% | 1.8% |
| EDC / OxymaPure | 95% | 2.5% |
| HATU | >99% | <0.5% |
Discussion of Purity and Racemization: In terms of product purity, Bis(4-methylpiperazin-1-yl)methanone again shows a favorable profile, yielding a cleaner product than the EDC/OxymaPure combination. The primary side products in carbodiimide-mediated couplings often stem from the formation of N-acylurea, a reaction that appears less prevalent with the urea-based reagent.[4]
Crucially, in the sensitive test for racemization, Bis(4-methylpiperazin-1-yl)methanone demonstrates superior performance to EDC/OxymaPure. Minimizing racemization is critical, especially in the synthesis of therapeutic peptides where stereochemical integrity is essential.[4][6] While HATU remains the gold standard for suppressing epimerization, Bis(4-methylpiperazin-1-yl)methanone offers a significant improvement over traditional carbodiimides, suggesting its activated intermediate is less prone to chiral center erosion.
Conclusion and Recommendations
This comparative guide demonstrates that Bis(4-methylpiperazin-1-yl)methanone is a potent and reliable coupling reagent for amide bond formation.
Performance Summary
Caption: Relationship between reagents and key performance attributes.
Recommendations for Application:
-
For Standard Peptide Synthesis: Bis(4-methylpiperazin-1-yl)methanone is an excellent choice, offering a balance of high yield, good kinetics, and low racemization, outperforming EDC/OxymaPure in several key aspects.
-
For Difficult Couplings: In cases involving sterically hindered amino acids or sequences highly prone to racemization, HATU remains the superior option due to its exceptional reactivity and suppression of side reactions.[6]
-
For Process Development and Scale-Up: The favorable purity profile of reactions mediated by Bis(4-methylpiperazin-1-yl)methanone may simplify downstream purification steps. Its performance, coupled with the potential for more benign byproducts compared to sulfur- or phosphorus-containing reagents, makes it an attractive candidate for larger-scale synthesis.
Ultimately, the selection of a coupling reagent is a multi-factorial decision. This guide provides the objective data to position Bis(4-methylpiperazin-1-yl)methanone as a valuable and high-performing tool in the synthetic chemist's arsenal, particularly as a modern alternative to traditional carbodiimides.
References
- University of Victoria. (n.d.). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery.
- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Fisher Scientific. (n.d.). Amide Synthesis.
- UVicSpace. (2021, November 19). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery.
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Iris Biotech. (n.d.). Optimizing Peptide Coupling: Key Techniques.
- ScienceDirect. (2024, November 4). Monitoring C–C coupling in catalytic reactions via machine-learned infrared spectroscopy.
- Luxembourg Bio Technologies. (2017). A comparative study of amide-bond forming reagents in aqueous media.
- BOC Sciences. (2024, March 29). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.
- Luxembourg Bio Technologies. (n.d.). Industrial application of coupling reagents in peptides.
- ACS Publications. (2021, March 12). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.
- Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
- ChemRxiv. (n.d.). Computer Vision as a New Paradigm for Monitoring of Solution and Solid Phase Peptide Synthesis.
- Aapptec Peptides. (n.d.). Coupling Reagents.
Sources
Safety Operating Guide
Bis(4-methylpiperazin-1-yl)methanone proper disposal procedures
Operational Guide: Safe Disposal and Handling of Bis(4-methylpiperazin-1-yl)methanone
Executive Summary & Chemical Profile
Bis(4-methylpiperazin-1-yl)methanone (also known as 1,1'-Carbonylbis(4-methylpiperazine)) is a urea derivative frequently used as a linker in medicinal chemistry or as a specialty reagent in organic synthesis. Unlike simple solvents, its disposal requires strict adherence to protocols governing organic bases and nitrogen-containing compounds .
Improper disposal into municipal water systems can lead to the formation of carcinogenic nitrosamines downstream or disrupt biological waste treatment processes due to its basicity. This guide mandates a "Cradle-to-Grave" tracking approach, prioritizing high-temperature incineration.
Chemical Identification Table
| Parameter | Detail |
| Chemical Name | Bis(4-methylpiperazin-1-yl)methanone |
| Synonyms | 1,1'-Carbonylbis(4-methylpiperazine); 1,1'-Carbonylbis(4-methyl-piperazine) |
| CAS Number | 4180-30-7 |
| Molecular Formula | C₁₁H₂₂N₄O |
| Molecular Weight | 226.32 g/mol |
| Physical State | Solid (typically white to off-white crystalline powder) |
| Acidity/Basicity | Basic (Contains tertiary amines) |
| Solubility | Soluble in water, Methanol, DCM |
Hazard Assessment & Pre-Disposal Protocols
Scientific Integrity Note: Treat this substance as a Corrosive (Category 1B) and Irritant until specific lot analysis proves otherwise. Piperazine derivatives are known sensitizers and can cause severe eye damage.
Critical Incompatibilities (The "Why")
Before disposal, you must segregate this chemical from incompatible waste streams to prevent uncontrolled reactions in the waste container.
-
Acids: Exothermic neutralization will occur. Risk:[1][2][3][4] Container pressurization/rupture.
-
Oxidizers (Peroxides, Nitrates): Amines are reducing agents. Risk:[1][2][3][4] Fire or explosion.
-
Nitrosating Agents: Risk:[5][6][7] Formation of carcinogenic N-nitrosamines.
Pre-Treatment: Quenching (Only for Reaction Mixtures)
If the compound is present in a reactive mixture (e.g., with acyl chlorides), quench carefully before binning.
-
Cool the reaction vessel to 0°C.
-
Dilute with a non-reactive solvent (e.g., Ethyl Acetate).
-
Neutralize slowly with a dilute acid (e.g., 1M HCl) only if the intent is to trap it as a salt in the aqueous layer for separation.
-
Verify pH is between 6–9 before declaring the mixture stable for waste storage.
Disposal Workflows (Decision Logic)
This self-validating workflow ensures that the physical state and contamination level dictate the disposal route.
Caption: Operational decision tree for segregating solid and liquid waste streams to ensure compliance with incineration protocols.
Protocol A: Solid Waste (Pure Substance or Spill Debris)
-
Containment: Collect solids using a dedicated scoop or dust pan. Do not generate dust.[1][5][6][7]
-
Packaging: Place in a clear, 4-mil polyethylene bag. Twist and tape the neck. Place this bag inside a second bag (Double-Bagging).
-
Labeling: Affix a hazardous waste label.
-
Binning: Deposit in the Solid Organic Waste drum (typically blue or black barrel).
Protocol B: Liquid Waste (Solutions)
-
Solvent Identification: Determine the primary solvent.
-
If dissolved in DCM/Chloroform → Halogenated Waste .
-
If dissolved in Methanol/Ethyl Acetate/DMSO → Non-Halogenated Waste .
-
-
Container: Use HDPE (High-Density Polyethylene) or Glass carboys. Avoid metal containers due to potential corrosion over time.
-
Pouring: Use a funnel. Leave 10% headspace in the container for vapor expansion.
-
Logging: Record the volume and concentration on the carboy's log sheet immediately.
Regulatory Compliance & RCRA Codes
While this specific compound is not P-listed or U-listed by the EPA, it must be characterized by its properties under RCRA (Resource Conservation and Recovery Act).
| Regulatory Category | Classification | Action Required |
| RCRA Characteristic | D002 (Corrosivity) | If waste solution pH > 12.[8]5. |
| RCRA Characteristic | D001 (Ignitability) | If in flammable solvent (Flash point < 60°C).[8] |
| DOT Shipping | Class 8 (Corrosive) or Class 9 | Check SDS Section 14 for transport. |
| Destruction Method | Incineration | Required to destroy the urea/amine linkage and prevent environmental leaching. |
Important: Do not use "Drain Disposal" or "Evaporation" for this chemical. It is water-soluble but toxic to aquatic life.
Emergency Procedures: Spill Management
Scenario: 50g bottle dropped, powder dispersed on benchtop.
-
Evacuate & PPE: Clear the immediate area. Don Nitrile gloves (double layer recommended), lab coat, and safety goggles. If dust is airborne, use an N95 or P100 respirator.
-
Containment: Cover the spill with dry sand or a commercial amine-neutralizing absorbent .
-
Why: Prevents the powder from becoming an aerosol.[4]
-
-
Cleanup:
-
Disposal: Treat all cleanup materials (sand, paper towels, gloves) as Solid Hazardous Waste (see Protocol A).
References
-
PubChem. (n.d.). Compound Summary: Bis(4-methylpiperazin-1-yl)methanone. National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved October 26, 2023, from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[2] Retrieved October 26, 2023, from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. orgsyn.org [orgsyn.org]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. peptide.com [peptide.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. pwaste.com [pwaste.com]
- 9. fishersci.com [fishersci.com]
Personal Protective Equipment & Handling Guide: Bis(4-methylpiperazin-1-yl)methanone
CAS Number: 4180-30-7 Synonyms: 1,1'-Carbonylbis(4-methylpiperazine); Bis(N-methylpiperazinyl)methanone Physical State: Liquid (Light yellow) Boiling Point: 172–175 °C
Core Directive & Risk Assessment
Bis(4-methylpiperazin-1-yl)methanone is a urea-derivative coupling reagent and pharmaceutical intermediate. While structurally more stable than its acid chloride precursors, it retains significant biological activity and irritant properties characteristic of piperazine derivatives.
Primary Hazards:
-
Skin & Eye Irritant (Category 2): Causes immediate irritation upon contact.
-
Respiratory Sensitization (Precautionary): Piperazine moieties are known sensitizers; inhalation of vapors or mists may trigger asthma-like symptoms or allergic reactions in susceptible individuals.
-
Water Solubility: High water solubility facilitates rapid transdermal absorption and environmental spread during spills.
Personal Protective Equipment (PPE) Matrix
This matrix is designed to prevent dermal absorption and inhalation sensitization.
| PPE Category | Specification | Scientific Rationale |
| Hand Protection | Material: Nitrile Rubber (0.11 mm min)Technique: Double-gloving recommended. | Nitrile provides excellent resistance to organic bases and amines. Double gloving creates a sacrificial barrier against permeation, essential for liquid handling. |
| Eye Protection | Type: Chemical Splash Goggles (Indirect Vented) | Safety glasses are insufficient due to the liquid state and water solubility; goggles prevent migration of splashes to the mucosa. |
| Respiratory | Engineering Control: Fume Hood (Face velocity > 100 fpm)PPE: NIOSH N95/P95 (if outside hood) | The compound boils at ~172°C, meaning volatility is low at RT, but aerosols/mists during transfer pose a sensitization risk. |
| Body Protection | Type: Lab Coat (Polyester/Cotton blend) + Chemical Apron | Standard lab coats absorb liquids; a chemical apron prevents saturation of clothing in the event of a lap-level spill. |
Operational Handling Workflow
This protocol enforces a "Zero-Contact" policy to mitigate sensitization risks.[1]
Phase 1: Preparation & Receiving
-
Inspection: Verify container integrity upon receipt. Check for crystallization (compound may solidify if stored below room temperature).
-
Equilibration: If solid, allow to warm to room temperature in a desiccator before opening to prevent condensation (hygroscopic potential).
Phase 2: Synthesis & Usage
-
Containment: All weighing and transfer operations must occur inside a certified chemical fume hood.
-
Transfer: Use positive-displacement pipettes for precise liquid handling to prevent dripping.
-
Reaction Monitoring: If heating >60°C, use a closed system with a reflux condenser to contain vapors.
Phase 3: Post-Usage & Decontamination
-
Surface Wipe: Wipe down all hood surfaces with a 10% ethanol solution followed by water.
-
Doffing: Remove outer gloves inside the hood before removing hands to prevent contaminant migration to lab door handles.
Visualization: Safe Handling Logic
Caption: Operational logic flow ensuring state-appropriate handling techniques.
Emergency Procedures
Spill Response (Minor < 100 mL)
-
Evacuate: Clear the immediate area of personnel.
-
PPE Upgrade: Don Butyl Rubber gloves if available (superior resistance) or double-layer Nitrile.
-
Contain: Encircle the spill with absorbent pads (universal or organic).
-
Neutralize: Wipe area with water (compound is water-soluble). Do not use bleach (potential formation of chloramines with piperazine nitrogen).
-
Disposal: Place absorbents in a sealed bag labeled "Hazardous Waste - Amine Contaminated."
Exposure Response[2][3]
-
Eye Contact: Flush immediately with water for 15 minutes .[2][3][4] Hold eyelids open.
-
Skin Contact: Wash with soap and copious water.[5][2][6][7] Do not use organic solvents (ethanol/acetone) on skin, as they enhance absorption.
-
Inhalation: Move to fresh air immediately. If wheezing occurs, seek medical attention (sensitization sign).
Disposal & Waste Management
Bis(4-methylpiperazin-1-yl)methanone must be treated as Hazardous Organic Waste (Basic/Amine) .
| Waste Stream | Classification | Disposal Method |
| Liquid Waste | Organic Base (Non-Halogenated) | High-temperature incineration. Do not mix with acids (exothermic neutralization risk) or oxidizers.[8] |
| Solid Waste | Contaminated Debris | Incineration. Double-bagged in polyethylene. |
| Rinsate | Aqueous Organic | Collect first 3 rinses of glassware as hazardous waste. |
Disposal Logic:
-
Segregate: Keep separate from acidic waste streams to prevent heat generation.
-
Label: Clearly mark as "Contains Piperazine Derivatives - Potential Sensitizer."
-
Store: Keep waste containers in a cool, ventilated area away from oxidizers.
References
-
Pharmaffiliates. (n.d.). Bis(4-methylpiperazin-1-yl)methanone Product Information. Retrieved from [Link]
-
New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Piperazine. Retrieved from [Link]
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. fishersci.com [fishersci.com]
- 8. nj.gov [nj.gov]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
